Kaempferol 3-gentiobioside
Description
Kaempferol 3-gentiobioside has been reported in Meconopsis grandis, Glycine max, and other organisms with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-8-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-12(31)5-11(30)6-13(16)40-24(25)9-1-3-10(29)4-2-9/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITPRCODIALMOV-DEFKTLOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309020 | |
| Record name | Kaempferol 3-O-gentiobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22149-35-5 | |
| Record name | Kaempferol 3-O-gentiobioside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22149-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol 3-O-gentiobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Kaempferol 3-gentiobioside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol 3-gentiobioside is a naturally occurring flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom. This document provides an in-depth technical overview of its primary natural sources, distribution within plant tissues, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates the biosynthetic pathway leading to its formation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development who are interested in the therapeutic potential and applications of this bioactive compound.
Natural Sources and Distribution
This compound has been identified in a variety of plant species, with notable concentrations found in the Fabaceae (legume) family. The distribution of this compound can vary significantly between different plant parts and is influenced by factors such as the developmental stage of the plant.
Quantitative Data Summary
The following table summarizes the quantitative data available for this compound in various plant sources. It is important to note that the concentration of this phytochemical can be influenced by geographical location, climate, and harvesting time.
| Plant Species | Family | Plant Part | Concentration (% Dry Weight) | Reference |
| Cassia alata (L.) Roxb. | Fabaceae | Mature Leaves | 2.0 - 5.0% | [1] |
| Cassia alata (L.) Roxb. | Fabaceae | Juvenile Leaves | 1.0 - 4.0% | [1] |
| Cassia alata (L.) Roxb. | Fabaceae | Seeds | Not Detected | [1] |
Qualitative Occurrences:
-
Glycine max (Soybean)[2]
-
Meconopsis grandis[2]
-
Ginkgo biloba
-
Various species of ferns, including Asplenium nidus.
Biosynthesis of this compound
The biosynthesis of this compound follows the general flavonoid pathway, beginning with the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of the kaempferol aglycone, which is then glycosylated to yield this compound. The final step involves the transfer of a gentiobiose moiety from a sugar donor, such as UDP-gentiobiose, to the 3-hydroxyl group of kaempferol, a reaction catalyzed by a specific UDP-glycosyltransferase (UGT).
Experimental Protocols
Extraction and Isolation of this compound
The following protocol is a general method for the extraction and isolation of kaempferol glycosides from plant material and can be adapted for this compound.
Materials:
-
Dried and powdered plant material
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Distilled water
-
Silica gel for column chromatography (60-120 mesh)
-
Sephadex LH-20
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Extraction:
-
Macerate the dried, powdered plant material with 80% aqueous methanol (1:10 w/v) at room temperature for 48 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water and partition successively with n-hexane and ethyl acetate.
-
The ethyl acetate fraction is expected to be enriched with flavonoid glycosides. Concentrate this fraction to dryness.
-
-
Column Chromatography:
-
Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform and methanol (e.g., 95:5, 90:10, 85:15, v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:acetic acid:water, 100:11:11:27, v/v/v/v).
-
Combine fractions showing similar TLC profiles.
-
-
Purification:
-
Further purify the combined fractions containing this compound using Sephadex LH-20 column chromatography with methanol as the eluent.
-
The purified compound can be obtained by crystallization or freeze-drying.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; followed by a re-equilibration period. The gradient should be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm or 350 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of pure this compound in methanol. Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Solution: Accurately weigh the dried plant extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Conclusion
This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound. The provided protocols and data serve as a foundational resource for researchers to explore the potential of this flavonoid. Further research is warranted to quantify its presence in a wider range of plant species and to fully elucidate the specific enzymes involved in its biosynthesis. Such studies will be crucial for the sustainable sourcing and development of this compound for pharmaceutical and nutraceutical applications.
References
Unveiling Kaempferol 3-gentiobioside: A Technical Guide to Its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol 3-gentiobioside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of kaempferol, it belongs to the flavonol subclass of flavonoids, which are widely distributed throughout the plant kingdom. This technical guide provides an in-depth overview of the discovery of this compound in various plant sources, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Plant Sources and Quantitative Occurrence
This compound has been identified in a diverse range of plant species. The concentration of this compound can vary significantly depending on the plant part, developmental stage, and environmental conditions. Mature leaves of Senna alata (also known as Cassia alata) have been reported to contain the highest concentration of this metabolite.[1][2] Other notable plant sources include Glycine max (soybean), Helichrysum arenarium (dwarf everlast), Meconopsis grandis (Himalayan blue poppy), Breynia androgyna, Tribulus terrestris, and Asplenium nidus.[3]
| Plant Species | Plant Part | Concentration (% w/w) | Reference |
| Senna alata (syn. Cassia alata) | Mature Leaves | 2.0 - 5.0 | [1][2] |
| Senna alata (syn. Cassia alata) | Juvenile Leaves | 1.0 - 4.0 | |
| Senna alata (syn. Cassia alata) | Flower (Sepal and Petal) | Detected | |
| Senna alata (syn. Cassia alata) | Rachis | Detected | |
| Senna alata (syn. Cassia alata) | Stem | Detected | |
| Senna alata (syn. Cassia alata) | Seed | Not Detected |
Experimental Protocols: Isolation and Purification
The isolation and purification of this compound from plant materials typically involve a multi-step process encompassing extraction, fractionation, and chromatographic separation. The following is a generalized protocol compiled from various methodologies.
Extraction
-
Plant Material Preparation: Air-dry the desired plant material (e.g., leaves of Senna alata) at room temperature and grind it into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material in 70% ethanol or methanol at room temperature for 48-72 hours. The solvent-to-sample ratio is typically 10:1 (v/w). The extraction process should be repeated multiple times (e.g., three times) to ensure exhaustive extraction.
-
Filtration and Concentration: Filter the combined extracts to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation
-
Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol fractions).
Chromatographic Purification
-
Column Chromatography: The enriched fraction is subjected to column chromatography for further purification.
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used.
-
Mobile Phase: A gradient elution system is typically employed. A common solvent system is a mixture of chloroform and methanol, with a gradually increasing proportion of methanol. Another option is a gradient of ethyl acetate in n-hexane.
-
-
Sephadex LH-20 Chromatography: For further purification and removal of pigments and other impurities, the fractions containing this compound can be passed through a Sephadex LH-20 column using methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative HPLC is the final step.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, often with a small percentage of formic acid (e.g., 0.1%) to improve peak shape.
-
Detection: UV detection at a wavelength of approximately 265 nm or 350 nm.
-
Structure Elucidation
The purified compound is identified and characterized using various spectroscopic techniques, including:
-
UV-Vis Spectroscopy: To determine the absorption maxima.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed chemical structure.
Biological Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in cellular processes such as proliferation, inflammation, and fibrosis.
TGF-β/ALK5/Smad Signaling Pathway
This compound has been identified as a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. It directly binds to the ATP-binding site of the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5), thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of the downstream signaling molecules, Smad2 and Smad3. As a result, the translocation of the Smad protein complex to the nucleus is blocked, leading to the downregulation of TGF-β target gene expression. This mechanism underlies the anti-fibrotic and anti-proliferative effects of this compound.
NOTCH Signaling Pathway
Recent studies have also implicated this compound in the modulation of the NOTCH signaling pathway. It has been shown to effectively target NOTCH1, a key receptor in this pathway. By inhibiting the activation of the NOTCH pathway, this compound can attenuate airway inflammation and mucus hypersecretion, suggesting its potential in treating allergic asthma. The precise molecular interactions are still under investigation, but it is believed to interfere with the downstream signaling cascade that leads to the expression of target genes like HES1.
Experimental Workflow Visualization
The overall process for the discovery and isolation of this compound from plant sources can be visualized as a streamlined workflow.
Conclusion
This compound represents a promising natural compound with well-defined mechanisms of action on critical cellular signaling pathways. This technical guide provides a comprehensive overview of its discovery in various plant sources, detailed protocols for its isolation and purification, and insights into its biological activities. The presented information, including the structured data tables and visual diagrams of experimental workflows and signaling pathways, is intended to facilitate further research and development of this compound as a potential therapeutic agent. As our understanding of this compound deepens, it is poised to become a significant molecule in the fields of phytochemistry and drug discovery.
References
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. Kaempferol Suppresses Transforming Growth Factor-β1–Induced Epithelial-to-Mesenchymal Transition and Migration of A549 Lung Cancer Cells by Inhibiting Akt1-Mediated Phosphorylation of Smad3 at Threonine-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C27H30O16 | CID 9960512 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Flora's Blueprint: A Technical Guide to the Biosynthesis of Kaempferol 3-Gentiobioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol 3-gentiobioside, a naturally occurring flavonoid glycoside, is a subject of increasing interest within the scientific community due to its potential therapeutic properties. Found in a variety of plants, this complex molecule's biosynthesis is a multi-step enzymatic process.[1][2] This in-depth technical guide delineates the core biosynthesis pathway of this compound in flora, providing a detailed overview for researchers, scientists, and drug development professionals. The guide summarizes key enzymes, presents detailed experimental protocols for their characterization, and offers quantitative data to facilitate comparative analysis and further research.
Core Biosynthesis Pathway: From Phenylalanine to a Bioactive Glycoside
The journey from a simple amino acid to the complex this compound involves two major stages: the formation of the kaempferol aglycone and its subsequent glycosylation.
Phenylpropanoid Pathway: Crafting the Kaempferol Backbone
The biosynthesis of the kaempferol aglycone begins with the amino acid phenylalanine and proceeds through the well-established phenylpropanoid pathway. This pathway is a fundamental route in plants for the synthesis of a wide array of secondary metabolites.
The key steps leading to kaempferol are:
-
Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of phenylalanine, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .
-
Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate 4-hydroxylase (C4H) .
-
Activation of p-Coumaric Acid: The carboxyl group of p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) , forming p-coumaroyl-CoA.
-
Chalcone Synthesis: The central reaction in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) , to produce naringenin chalcone.
-
Isomerization to a Flavanone: Naringenin chalcone is then cyclized by chalcone isomerase (CHI) to form the flavanone, naringenin.
-
Hydroxylation to a Dihydroflavonol: Naringenin is hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol.
-
Formation of the Flavonol: Finally, the introduction of a double bond between C2 and C3 of dihydrokaempferol by flavonol synthase (FLS) results in the formation of the kaempferol aglycone.
Sequential Glycosylation: The Genesis of this compound
The attachment of the gentiobioside moiety to the 3-hydroxyl group of kaempferol is a two-step process, each step being catalyzed by a specific UDP-glycosyltransferase (UGT). UGTs are a large family of enzymes that transfer a glycosyl group from a nucleotide sugar donor, typically UDP-glucose, to an acceptor molecule.
Step 1: Monoglucosylation of Kaempferol
The initial glycosylation event is the transfer of a single glucose molecule to the 3-hydroxyl group of kaempferol. This reaction is catalyzed by a flavonol 3-O-glucosyltransferase (EC 2.4.1.91) .[3] This enzyme specifically recognizes flavonols like kaempferol and utilizes UDP-glucose as the sugar donor to form kaempferol 3-O-glucoside.
Step 2: Formation of the Gentiobioside Linkage
The second and final step involves the addition of a second glucose molecule to the first, forming a β-1,6 glycosidic bond, which is characteristic of gentiobiose. This reaction is catalyzed by a flavonoid glucoside 1,6-glucosyltransferase . A well-characterized example of such an enzyme is CaUGT3, isolated from Catharanthus roseus.[4][5] This enzyme specifically recognizes the flavonoid 3-O-glucoside as its acceptor substrate and UDP-glucose as the donor, leading to the synthesis of kaempferol 3-O-gentiobioside.
Signaling Pathways and Experimental Workflows
To visualize the intricate processes involved in the biosynthesis and study of this compound, the following diagrams have been generated using the DOT language.
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for UGT characterization.
Experimental Protocols
The characterization of the enzymes involved in this compound biosynthesis is crucial for understanding their function and for potential bioengineering applications. Below are detailed methodologies for key experiments.
Protocol 1: Heterologous Expression and Purification of UGTs
-
Gene Isolation and Cloning: The open reading frame (ORF) of the target UGT gene is amplified from a cDNA library of the plant of interest using gene-specific primers. The amplified product is then cloned into a suitable expression vector, such as pET-28a(+), which often includes a tag (e.g., His-tag) for purification.
-
Transformation and Expression: The expression vector is transformed into a suitable host, typically E. coli strain BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.
-
Protein Purification: Cells are harvested by centrifugation and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography, such as Ni-NTA affinity chromatography for His-tagged proteins. The purity and size of the protein are confirmed by SDS-PAGE.
Protocol 2: In Vitro Enzyme Assay for Flavonol 3-O-Glucosyltransferase
-
Reaction Mixture: A typical reaction mixture (total volume of 100-200 µL) contains:
-
Purified recombinant flavonol 3-O-glucosyltransferase (1-5 µg)
-
Kaempferol (acceptor substrate), typically 50-100 µM dissolved in a small amount of DMSO.
-
UDP-glucose (sugar donor), typically 1-2 mM.
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5-8.0).
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: The reaction is stopped by adding an equal volume of an acidic solution (e.g., 5% HCl or 10% acetic acid).
-
Product Analysis: The reaction mixture is centrifuged to pellet any precipitated protein, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product, kaempferol 3-O-glucoside.
Protocol 3: In Vitro Enzyme Assay for Flavonoid Glucoside 1,6-Glucosyltransferase
-
Reaction Mixture: The setup is similar to the first glycosylation step, with the key difference being the acceptor substrate:
-
Purified recombinant flavonoid glucoside 1,6-glucosyltransferase (e.g., CaUGT3)
-
Kaempferol 3-O-glucoside (acceptor substrate)
-
UDP-glucose (sugar donor)
-
Reaction buffer
-
-
Incubation and Termination: The incubation and termination procedures are the same as described in Protocol 2.
-
Product Analysis: The formation of this compound is monitored and quantified using HPLC or LC-MS. The product can be identified by comparing its retention time and mass spectrum with an authentic standard or by structural elucidation using techniques like NMR.
Protocol 4: HPLC Analysis of Reaction Products
-
Chromatographic System: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of two solvents, such as:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid).
-
Solvent B: Acetonitrile or methanol with a small amount of acid.
-
-
Detection: Flavonoids are detected using a UV-Vis detector, typically at a wavelength of around 350 nm. A mass spectrometer can be coupled to the HPLC system for mass identification of the products.
-
Quantification: The concentration of the product is determined by comparing the peak area to a standard curve generated with a known concentration of the authentic compound.
Quantitative Data
The following tables summarize representative kinetic parameters for the enzymes involved in the biosynthesis of kaempferol glycosides. It is important to note that these values can vary depending on the specific enzyme source and experimental conditions.
Table 1: Kinetic Parameters of Flavonol 3-O-Glucosyltransferases
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/mg/min) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| Vitis vinifera (VvGT1) | Kaempferol | 150 ± 20 | - | 0.03 | 0.0002 | |
| Freesia hybrida (Fh3GT1) | Kaempferol | 28.3 ± 2.1 | - | 0.52 | 0.018 | |
| Rubus chingii (RchUGT169) | Kaempferol | 517.9 ± 7.2 | 64.15 ± 0.87 (mmol/L·µg·min) | 5.38 x 10-3 | 1.04 x 10-5 |
Table 2: Kinetic Parameters of a Flavonoid Glucoside 1,6-Glucosyltransferase (CaUGT3 from Catharanthus roseus)
| Substrate (Flavonoid 3-O-glucoside) | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| Quercetin 3-O-glucoside | 83 ± 5 | 0.29 ± 0.01 | 0.0035 |
Conclusion
The biosynthesis of this compound is a precisely regulated enzymatic cascade that builds upon the central phenylpropanoid pathway. The final, defining steps are catalyzed by a sequence of two distinct UDP-glycosyltransferases. Understanding this pathway at a molecular and biochemical level is paramount for researchers aiming to harness the potential of this bioactive compound. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the enzymology of flavonoid biosynthesis and for the development of metabolic engineering strategies to enhance the production of valuable natural products like this compound.
References
- 1. HPLC quantification of kaempferol-3-O-gentiobioside in Cassia alata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C27H30O16 | CID 9960512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flavonol 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]
- 4. Functional and structural characterization of a flavonoid glucoside 1,6-glucosyltransferase from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Initial Biological Activity Screening of Kaempferol 3-gentiobioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol 3-gentiobioside is a naturally occurring flavonoid glycoside found in a variety of plant species. As a derivative of the well-studied flavonol kaempferol, it has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, summarizing key findings, detailing experimental methodologies, and illustrating relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Quantitative Biological Activity Data
The initial screening of this compound has revealed a range of biological activities. The following tables summarize the available quantitative data. It is important to note that for some assays, data for the specific 3-gentiobioside derivative is limited. In such cases, data for the aglycone (Kaempferol) or other closely related glycosides are provided for comparative purposes and are clearly indicated.
| Activity | Assay | Test System | IC₅₀ / Result | Reference Compound | IC₅₀ / Result (Reference) |
| Antidiabetic | α-Glucosidase Inhibition | In vitro | 50.0 µM | Acarbose | Not specified in source |
| Anticancer | ALK5 Inhibition | In vitro (Luciferase reporter assay) | Potent inhibitor | - | - |
| Anti-inflammatory | Attenuation of Airway Inflammation | OVA-induced mouse model | Dose-dependent reduction in pro-inflammatory cytokines | - | - |
Table 1.1: Antioxidant Activity of Kaempferol and Related Glycosides (for comparative purposes)
| Compound | Assay | IC₅₀ (µg/mL) |
| Kaempferol | DPPH Radical Scavenging | 3.70 ± 0.15[1] |
| Kaempferol-3-O-rutinoside | DPPH Radical Scavenging | 83.57 ± 1.28[2] |
| Kaempferol | ABTS Radical Scavenging | 3.70 ± 0.15[1] |
Table 1.2: Cytotoxicity of Kaempferol against Various Cancer Cell Lines (for comparative purposes)
| Compound | Cell Line | Assay | IC₅₀ |
| Kaempferol | A549 (Lung Carcinoma) | MTT | 35.80 ± 0.4 µg/mL[3] |
| Kaempferol | MCF-7 (Breast Adenocarcinoma) | MTT | 90.28 ± 4.2 µg/mL[3] |
| Kaempferol | HeLa (Cervical Adenocarcinoma) | Not Specified | Potent activity reported |
Table 1.3: Antimicrobial Activity of Kaempferol and Related Glycosides (for comparative purposes)
| Compound | Microorganism | Assay | MIC |
| Kaempferol | Staphylococcus aureus | Broth Microdilution | ≥512 μg/mL (no direct antibacterial activity, but inhibits biofilm formation) |
| Kaempferol | Colistin-Resistant Gram-Negative Bacteria | Broth Microdilution | ≥512 μg/mL |
| Kaempferol | Candida albicans | Broth Microdilution | 32-128 µg/mL |
Key Biological Activities and Signaling Pathways
Anticancer Activity: Inhibition of the TGF-β/ALK5/Smad Signaling Pathway
This compound has been identified as a potent inhibitor of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5). Overactivation of the TGF-β/ALK5/Smad signaling pathway is implicated in the progression of various cancers. By directly binding to the ATP-binding site of ALK5, this compound inhibits the phosphorylation and nuclear translocation of Smad2 and the expression of Smad4. This blockade of the signaling cascade leads to reduced cell proliferation, migration, and invasion of tumor cells.
References
Kaempferol 3-Gentiobioside: A Comprehensive Technical Guide to its Role as a Plant Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol 3-gentiobioside, a flavonoid glycoside found in a variety of plants, is a significant secondary metabolite with a range of biological activities. This technical guide provides an in-depth exploration of its biosynthesis, its role in plant defense mechanisms, and its potential therapeutic applications. Detailed experimental protocols for extraction, quantification, and bioactivity assessment are presented, alongside quantitative data and visual representations of key pathways to serve as a comprehensive resource for the scientific community.
Introduction
Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in the interaction of the plant with its environment. Flavonoids, a major class of secondary metabolites, are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and other health-promoting properties. This compound is a glycosidic derivative of the flavonol kaempferol, where a gentiobiose sugar moiety is attached at the 3-hydroxyl position. This glycosylation enhances its solubility and stability within the plant. This document will delve into the multifaceted role of this compound as a plant secondary metabolite.
Chemical and Physical Properties
This compound is a complex molecule with the following key characteristics:
| Property | Value |
| Chemical Formula | C27H30O16 |
| Molecular Weight | 610.52 g/mol |
| Class | Flavonoid Glycoside (Flavonol) |
| Solubility | Higher water solubility compared to its aglycone, kaempferol. |
| Appearance | Typically a yellow, crystalline solid. |
Biosynthesis of this compound
The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, leading to the formation of the kaempferol aglycone. This is followed by a glycosylation step.
The core kaempferol structure is synthesized via the following key enzymatic steps:
-
Phenylalanine ammonia-lyase (PAL) , Cinnamate 4-hydroxylase (C4H) , and 4-Coumarate:CoA ligase (4CL) convert phenylalanine to 4-coumaroyl-CoA.
-
Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone isomerase (CHI) converts naringenin chalcone to naringenin.
-
Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol.
-
Flavonol synthase (FLS) introduces a double bond into dihydrokaempferol to yield kaempferol.
The final step in the formation of this compound is the attachment of a gentiobiose molecule to the 3-hydroxyl group of kaempferol. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT) .
Biosynthesis pathway of this compound.
Role in Plant Defense
Kaempferol and its glycosides play a significant role in protecting plants against various biotic and abiotic stresses. Flavonoids are known to accumulate in response to pathogen attacks and contribute to the plant's defense arsenal.
Kaempferol has been shown to induce resistance to bacterial pathogens in plants like Arabidopsis. This is achieved through the activation of the salicylic acid (SA) and mitogen-activated protein kinase (MPK) signaling pathways. This leads to the upregulation of pathogenesis-related (PR) genes, which encode proteins with antimicrobial activities. While direct evidence for this compound's specific role in this pathway is still emerging, it is plausible that it acts as a stable, transportable precursor to the active aglycone.
Kaempferol's role in plant defense signaling.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities that are of interest to the pharmaceutical and nutraceutical industries.
| Biological Activity | Assay | Target/Mechanism | Quantitative Data | Citation |
| Antidiabetic | α-Glucosidase Inhibition Assay | Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. | IC50: 50.0 µM | |
| Antioxidant | DPPH Radical Scavenging Assay | Scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. | IC50 values for kaempferol and related glycosides are generally in the low µg/mL range. | |
| Anti-inflammatory | Lipoxygenase Inhibition Assay | Inhibition of lipoxygenase, an enzyme involved in the inflammatory cascade. | This compound has shown weak inhibitory effects on 5-lipoxygenase. | [1] |
| Anti-inflammatory | Cyclooxygenase (COX) Inhibition Assay | Inhibition of COX-1 and COX-2 enzymes, key targets for anti-inflammatory drugs. | This compound has demonstrated weak inhibitory effects on COX-1. | [1] |
Experimental Protocols
Extraction and Isolation of this compound
This protocol outlines a general procedure for the extraction and isolation of this compound from plant material.
Workflow for extraction and isolation.
Methodology:
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves of Cassia alata) at room temperature and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with 80% aqueous methanol at room temperature for 48 hours. Repeat the extraction process three times.
-
Filtration and Concentration: Filter the combined extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the compounds based on their polarity. Kaempferol glycosides are typically found in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Column Chromatography: Subject the desired fraction to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the compounds.
-
Preparative HPLC: Further purify the fractions containing this compound using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).
-
Structural Elucidation: Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
Reagents:
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ultrapure water
-
Formic acid or phosphoric acid
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Preparation: Extract the plant material as described in the extraction protocol. Dilute the extract to a suitable concentration with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). A typical gradient might start with a high percentage of A, gradually increasing the percentage of B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Approximately 350 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. The content of this compound in Cassia alata has been reported to be in the range of 2.0-5.0% in mature leaves and 1.0-4.0% in juvenile leaves.[2]
DPPH Radical Scavenging Assay
This protocol is used to evaluate the antioxidant activity of this compound.
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test sample (this compound)
-
Positive control (e.g., ascorbic acid, quercetin)
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test sample and the positive control in methanol.
-
In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).
-
Add the DPPH solution (e.g., 100 µL) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Conclusion
This compound is a plant secondary metabolite of significant interest due to its diverse biological activities and its role in plant defense. This technical guide has provided a comprehensive overview of its biosynthesis, its function in protecting plants from pathogens, and its potential for therapeutic applications. The detailed experimental protocols and quantitative data presented herein are intended to facilitate further research and development in the fields of phytochemistry, pharmacology, and drug discovery. A deeper understanding of the mechanisms of action and the optimization of extraction and purification methods will be crucial for unlocking the full potential of this promising natural compound.
References
Therapeutic Potential of Kaempferol 3-Gentiobioside: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol 3-gentiobioside (K3G), a naturally occurring flavonoid glycoside, has emerged as a promising therapeutic agent with a diverse range of pharmacological activities. This technical guide provides a comprehensive review of the existing scientific literature on the therapeutic potential of K3G, with a focus on its anticancer, anti-inflammatory, and antidiabetic properties. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways to support further research and drug development efforts.
Core Therapeutic Areas and Mechanisms of Action
Scientific evidence demonstrates the therapeutic efficacy of this compound across several key areas, primarily through the modulation of specific signaling pathways.
Anticancer Activity: Targeting the TGF-β/ALK5/Smad Pathway
This compound has been identified as a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is often overactivated in advanced stages of various human malignancies.[1][2] K3G directly targets the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5), a key component of this pathway. By binding to the ATP-site of ALK5, K3G inhibits the phosphorylation and nuclear translocation of Smad2 and the expression of Smad4, downstream effectors of the pathway.[1][2] This blockade of the TGF-β/ALK5/Smad cascade leads to a reduction in cancer cell proliferation, migration, and invasion.[1]
In vitro studies have shown that K3G can reverse the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, by upregulating the epithelial marker E-cadherin and downregulating mesenchymal markers such as N-cadherin, vimentin, and snail. Furthermore, in vivo studies using a human ovarian cancer xenograft mouse model have demonstrated that administration of K3G can significantly reduce tumor growth without apparent toxic effects.
Anti-inflammatory Effects: Modulation of NOTCH and TLR4/NF-κB/NLRP3 Pathways
In the context of allergic asthma, this compound has been shown to alleviate airway inflammation and mucus hypersecretion by interfering with the NOTCH and TLR4/NF-κB/NLRP3 signaling pathways. In an ovalbumin (OVA)-induced mouse model of allergic asthma, K3G treatment led to a significant reduction in the secretion of pro-inflammatory cytokines, including Immunoglobulin E (IgE), Tumor Necrosis Factor-alpha (TNF-α), histamine, Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).
K3G treatment also mitigated the expression of Mucin 5AC (MUC5AC), a major component of mucus. Mechanistically, K3G was found to downregulate the expression of key proteins in the TLR4/NF-κB/NLRP3 pathway, including TLR4, phosphorylated-IκBα (p-IκBα), and phosphorylated-p65 (p-p65), as well as NLRP3. Furthermore, K3G effectively targets and inhibits the activation of the NOTCH pathway, with a particular effect on NOTCH1.
Antidiabetic Properties: α-Glucosidase Inhibition
This compound has demonstrated potential as an antidiabetic agent through its ability to inhibit α-glucosidase, a key enzyme in carbohydrate digestion. Inhibition of this enzyme delays the breakdown of carbohydrates into glucose, thereby reducing postprandial hyperglycemia. A study by Varghese et al. identified K3G as a potent α-glucosidase inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the literature on the therapeutic effects of this compound.
| Therapeutic Area | Target | Metric | Value | Cell/Model System | Reference |
| Anticancer | ALK5 | IC50 | 1.86 µM | In vitro kinase assay | |
| Anticancer | A2780 (Ovarian Cancer) | IC50 | 25 µM (approx.) | Cell proliferation assay | |
| Anticancer | SKOV3 (Ovarian Cancer) | IC50 | 25 µM (approx.) | Cell proliferation assay | |
| Antidiabetic | α-Glucosidase | IC50 | 50.0 µM | In vitro enzyme assay | |
| Anti-inflammatory | IgE | % Inhibition | Not specified | OVA-induced asthma model | |
| Anti-inflammatory | TNF-α | % Inhibition | Not specified | OVA-induced asthma model | |
| Anti-inflammatory | IL-1β | % Inhibition | Not specified | OVA-induced asthma model | |
| Anti-inflammatory | IL-6 | % Inhibition | Not specified | OVA-induced asthma model |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.
Caption: TGF-β/ALK5/Smad signaling pathway inhibition by this compound.
Caption: NOTCH signaling pathway modulation by this compound in inflammation.
Caption: TLR4/NF-κB/NLRP3 pathway inhibition by this compound.
Caption: General experimental workflow for investigating this compound.
Detailed Experimental Protocols
This section provides a detailed overview of the methodologies employed in key studies investigating the therapeutic potential of this compound.
Anticancer Studies (TGF-β/ALK5/Smad Pathway)
-
Cell Lines: Human ovarian cancer cell lines (A2780, SKOV3) and human lung adenocarcinoma cells (A549) are commonly used.
-
Luciferase Reporter Assay for TGF-β Signaling:
-
Cells are co-transfected with a TGF-β-responsive luciferase reporter plasmid (e.g., pGL3-(CAGA)12) and a Renilla luciferase plasmid (for normalization).
-
After 24 hours, cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Cells are then stimulated with recombinant human TGF-β1 (typically 5 ng/mL) for another 24 hours.
-
Luciferase activity is measured using a dual-luciferase reporter assay system, and the firefly luciferase signal is normalized to the Renilla luciferase signal.
-
-
Cellular Thermal Shift Assay (CETSA) for ALK5 Target Engagement:
-
Intact cells are treated with either vehicle (DMSO) or this compound.
-
The cell suspensions are heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cells are lysed by freeze-thaw cycles, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble ALK5 in the supernatant is quantified by Western blot analysis. Ligand binding is indicated by a shift in the protein's melting curve to higher temperatures.
-
-
Western Blot Analysis:
-
Cells are treated with K3G and/or TGF-β1.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against p-Smad2, Smad2, E-cadherin, N-cadherin, and vimentin.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Human Ovarian Cancer Xenograft Mouse Model:
-
Female athymic nude mice (4-6 weeks old) are used.
-
Human ovarian cancer cells (e.g., SKOV3) are injected subcutaneously into the flank of the mice.
-
When tumors reach a palpable size, mice are randomly assigned to treatment and control groups.
-
This compound (e.g., 20 mg/kg) or vehicle is administered intraperitoneally daily for a specified period (e.g., 21 days).
-
Tumor volume is measured regularly, and at the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).
-
Anti-inflammatory Studies (NOTCH and TLR4/NF-κB/NLRP3 Pathways)
-
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model:
-
BALB/c mice are sensitized by intraperitoneal injections of OVA emulsified in aluminum hydroxide on, for example, days 0 and 14.
-
From day 21, mice are challenged with aerosolized OVA for a set duration over several consecutive days.
-
This compound is administered (e.g., intragastrically) at different doses (e.g., 10, 20, 40 mg/kg) prior to each OVA challenge.
-
24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected for cytokine analysis, and lung tissues are harvested for histopathology and Western blot analysis.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:
-
Levels of IgE, TNF-α, IL-1β, and IL-6 in the BALF are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
The absorbance is read at 450 nm using a microplate reader.
-
-
Western Blot Analysis:
-
Lung tissue homogenates are prepared.
-
Protein expression of NOTCH1, DLL4, TLR4, p-IκBα, and p-p65 is determined as described in the anticancer section, using specific primary antibodies for these proteins.
-
Antidiabetic Studies (α-Glucosidase Inhibition)
-
In Vitro α-Glucosidase Inhibition Assay:
-
A reaction mixture containing α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8) is pre-incubated with various concentrations of this compound for 10 minutes at 37°C.
-
The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
The mixture is incubated for another 20 minutes at 37°C.
-
The reaction is stopped by adding sodium carbonate.
-
The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
-
Conclusion
The collective evidence from the scientific literature strongly supports the therapeutic potential of this compound in diverse disease contexts. Its ability to specifically modulate key signaling pathways, such as TGF-β/ALK5/Smad in cancer, NOTCH and TLR4/NF-κB/NLRP3 in inflammation, and its inhibitory effect on α-glucosidase in diabetes, underscores its promise as a multi-target therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of this compound from preclinical studies to potential clinical applications. Further research is warranted to fully elucidate its mechanisms of action, optimize its delivery, and evaluate its safety and efficacy in human clinical trials.
References
Methodological & Application
Application Note: Quantification of Kaempferol 3-gentiobioside using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kaempferol 3-gentiobioside is a flavonoid glycoside found in various plants, including Cassia alata and soybean.[1][2] It is a derivative of kaempferol, a flavonol known for its antioxidant and other potential health benefits.[3] As research into the therapeutic properties of flavonoids continues, accurate and reliable quantification of specific glycosides like this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug development. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in various sample matrices.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value | Source |
| Molecular Formula | C27H30O16 | [4][5] |
| Molecular Weight | 610.52 g/mol | |
| CAS Number | 22149-35-5 | |
| Solubility | Slightly soluble in water. Soluble in DMSO. | |
| Storage | Store at -20°C for short-term (1 month) or -80°C for long-term (6 months), protected from light. |
Experimental Protocols
1. Sample Preparation: Extraction from Plant Material
This protocol describes a general method for extracting flavonoids from plant samples. The efficiency of extraction can be influenced by the plant material and specific conditions, so optimization may be required.
Materials:
-
Dried and powdered plant material
-
70% Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh approximately 500 mg of the ground plant material into a centrifuge tube.
-
Add 10 mL of 70% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic water bath at 60°C for 60 minutes.
-
After sonication, centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
2. Preparation of Standard Solutions
Accurate standard solutions are essential for the calibration and quantification of the analyte.
Materials:
-
This compound reference standard (purity ≥98%)
-
Methanol (HPLC grade)
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. This is the primary stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Store the stock and working standard solutions at 2-8°C and protect them from light.
3. HPLC Method Protocol
This method utilizes a reversed-phase C18 column and gradient elution for the separation and quantification of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1200 Series or equivalent with a diode-array detector (DAD) |
| Column | Zorbax SB-C18 (4.6 mm x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm and 350 nm (for flavonoids) |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to build the calibration curve.
-
Inject the prepared sample solutions.
-
After each run, monitor the chromatogram for the peak corresponding to this compound. The retention time should be consistent with the standard.
-
Integrate the peak area of this compound in both the standards and samples.
Data Presentation: Method Validation Summary
The following table summarizes the expected performance characteristics of the validated HPLC method. These values are based on typical performance for flavonoid analysis and should be verified during in-house validation.
| Parameter | Expected Value | Description |
| Retention Time (tR) | ~15-20 min | The time at which this compound elutes from the column. |
| Linearity (r²) | > 0.999 | Correlation coefficient for the calibration curve over the specified concentration range. |
| Range | 1 - 100 µg/mL | The concentration range over which the method is linear, precise, and accurate. |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of 3:1). |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1). |
| Precision (%RSD) | < 2% | Relative Standard Deviation for replicate injections of the same standard. |
| Accuracy (% Recovery) | 98 - 102% | The percentage of the true amount of analyte recovered using the method. |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps from sample preparation to final quantification.
Logical Relationship for Method Validation
Caption: Key parameters for validating the analytical method.
References
- 1. Showing Compound this compound (FDB016664) - FooDB [foodb.ca]
- 2. HPLC quantification of kaempferol-3-O-gentiobioside in Cassia alata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijariie.com [ijariie.com]
- 4. This compound | C27H30O16 | CID 9960512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Natural Product Description|Kaempferol 3-O-gentiobioside [sinophytochem.com]
Application Notes and Protocols for the Extraction and Purification of Kaempferol 3-gentiobioside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of Kaempferol 3-gentiobioside, a flavonoid glycoside with known biological activities. The information is compiled from various scientific sources to assist researchers in isolating this compound from plant matrices for further study and development.
I. Introduction
This compound is a naturally occurring flavonoid found in various plants, including those of the Cassia (Senna) and Lindera genera. It has garnered interest for its potential therapeutic properties. Effective extraction and purification are crucial first steps in the research and development of this compound. This document outlines several common and efficient methods for its isolation and purification.
II. Extraction Techniques
The choice of extraction technique depends on factors such as the plant material, desired yield, and available equipment. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are modern techniques that offer advantages in terms of efficiency and reduced extraction time compared to conventional methods.
Quantitative Data on Extraction Methods
The following table summarizes typical parameters and yields for different extraction methods for flavonoids, including kaempferol and its glycosides, from plant sources like Cassia alata.
| Extraction Method | Plant Material | Solvent | Solid-to-Solvent Ratio | Time | Temperature/Power | Yield of Kaempferol Glycosides | Reference |
| Maceration | Cassia alata leaves | Ethanol | 1:20 (g/mL) | 120 min | Room Temperature | 12.01 mg/g DW | [1][2] |
| Ultrasound-Assisted Extraction (UAE) | Cassia alata leaves | Ethanol | 1:20 (g/mL) | 5 min | 0.83 W/mL | 18.60 mg/g DW | [1][2] |
| Microwave-Assisted Extraction (MAE) | Cassia alata leaves | Ethanol | 1:20 (g/mL) | 4 min | 20 W/mL (100 W) | 21.55 mg/g DW | [1] |
| Maceration | Senna alata leaves | Water/Methanol (3:7) | Not Specified | Exhaustive | Room Temperature | Not Specified |
DW: Dry Weight
Experimental Protocols
This protocol is based on optimized methods for kaempferol extraction from Cassia alata.
1. Sample Preparation:
-
Dry the leaves of Cassia alata at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried leaves into a fine powder (particle size ≤125 µm).
2. Extraction Procedure:
-
Weigh 1 g of the powdered plant material and place it into a microwave extraction vessel.
-
Add 20 mL of 100% ethanol to the vessel (solid-to-solvent ratio of 1:20 g/mL).
-
Securely close the vessel and place it in the microwave extractor.
-
Set the microwave power to 100 W and the extraction time to 4 minutes.
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and store it at 4°C for further purification.
This is a general protocol adaptable for the extraction of this compound, based on common parameters for flavonoid extraction.
1. Sample Preparation:
-
Prepare the dried and powdered plant material as described in the MAE protocol.
2. Extraction Procedure:
-
Weigh 1 g of the powdered plant material and place it in a flask.
-
Add 15-20 mL of 70% ethanol (adjust the liquid-to-solid ratio as needed).
-
Place the flask in an ultrasonic bath.
-
Set the sonication temperature to approximately 60°C and the time to 30 minutes.
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Collect the filtrate for subsequent purification steps.
III. Purification Techniques
Following extraction, a multi-step purification process is typically required to isolate this compound to a high degree of purity. This often involves a combination of different column chromatography techniques.
Quantitative Data on Purification Steps
| Purification Step | Stationary Phase | Mobile Phase | Purity/Yield | Reference |
| Initial Fractionation | Silica Gel | Gradient of n-hexane and Ethyl Acetate | - | |
| Intermediate Purification | Sephadex LH-20 | Methanol or Chloroform:Methanol mixtures | - | |
| Final Purification | Preparative RP-HPLC (C18 column) | Acetic acid-methanol-tetrahydrofuran (75.2:16.6:8.2, v/v/v) | Purity: 92.45–99.79%, Yield: 84.8–94.5% |
Experimental Protocols
This protocol is a composite of common methods used for flavonoid glycoside purification.
1. Initial Silica Gel Chromatography (Fractionation):
-
Concentrate the crude extract obtained from MAE or UAE under reduced pressure to obtain a residue.
-
Dissolve the residue in a minimal amount of methanol.
-
Prepare a silica gel column packed with silica gel 60 (70-230 mesh).
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, start with 100% n-hexane, then progress to n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1), and finally 100% ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing under UV light.
-
Pool the fractions containing the target compound based on the TLC profile.
2. Sephadex LH-20 Chromatography (Size-Exclusion and Polarity-Based Separation):
-
Evaporate the solvent from the pooled fractions from the previous step.
-
Dissolve the residue in methanol.
-
Prepare a Sephadex LH-20 column and equilibrate it with methanol.
-
Load the sample onto the column.
-
Elute the column with methanol, collecting fractions.
-
Monitor the fractions by TLC to identify those containing this compound.
-
Combine the pure or enriched fractions.
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing):
-
For high-purity isolation, the enriched fraction can be subjected to preparative HPLC.
-
Column: A reversed-phase C18 column (e.g., 100 mm × 19 mm i.d., 5 µm).
-
Mobile Phase: An isocratic or gradient system. An example is isocratic elution with a mixture of 0.5% acetic acid in water, methanol, and tetrahydrofuran (e.g., 75.2:16.6:8.2, v/v/v).
-
Flow Rate: A typical flow rate for a preparative column is in the range of 10-15 mL/min.
-
Detection: UV detector set at a wavelength where flavonoids absorb strongly (e.g., 265 nm or 368 nm).
-
Inject the sample and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound. The purity can be confirmed by analytical HPLC and spectroscopic methods (NMR, MS).
IV. Experimental Workflows and Signaling Pathways
Diagrams
Caption: Workflow for Extraction and Purification.
Caption: Inhibition of TGF-β/ALK5/Smad Pathway.
Caption: Inhibition of NOTCH Signaling Pathway.
References
Application Notes and Protocols for In Vitro Antioxidant Assays of Kaempferol 3-Gentiobioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol 3-gentiobioside is a naturally occurring flavonoid glycoside found in various medicinal plants. Flavonoids are well-documented for their antioxidant properties, which are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways. These properties make them promising candidates for the development of therapeutic agents against oxidative stress-related diseases. This document provides detailed application notes and protocols for the in vitro evaluation of the antioxidant activity of this compound using common and reliable assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.
Data Presentation
The antioxidant activity of flavonoids is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. The table below summarizes the available quantitative data for this compound and related compounds for comparative purposes.
| Compound | Assay | IC50 Value | Source |
| This compound-rich fraction | DPPH | 25.80 ± 2.01 µg/ml | [1] |
| Kaempferol | DPPH | 83.57 ± 1.28 µg/mL | [2] |
| Kaempferol | ABTS | 3.70 ± 0.15 μg/mL | [3] |
| Kaempferol-7-O-glucoside | DPPH | > 100 µM | [4] |
| Kaempferol-3-O-rhamnoside | DPPH | > 100 µM | [4] |
| Kaempferol-3-O-rutinoside | DPPH | > 100 µM | |
| Kaempferol-3-O-rutinoside | DPPH | 59.34 ± 1.5 μg/mL | |
| Ascorbic Acid (Standard) | DPPH | - | - |
| Trolox (Standard) | ABTS | - | - |
| Fe(II) (Standard) | FRAP | - | - |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a series of concentrations of ascorbic acid as a positive control.
-
-
Assay Protocol (Microplate Method):
-
Add 100 µL of the sample or standard solutions to the wells of a 96-well plate.
-
Add 100 µL of the DPPH working solution to all wells.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol (or Ethanol)
-
96-well microplate
-
Microplate reader
-
Trolox (positive control)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a series of concentrations of Trolox as a positive control.
-
-
Assay Protocol (Microplate Method):
-
Add 10 µL of the sample or standard solutions to the wells of a 96-well plate.
-
Add 200 µL of the ABTS•+ working solution to all wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow for the ABTS radical cation decolorization assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a standard curve using a series of concentrations of FeSO₄ or Trolox.
-
-
Assay Protocol (Microplate Method):
-
Add 10 µL of the sample or standard solutions to the wells of a 96-well plate.
-
Add 190 µL of the FRAP reagent to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Calculation: The antioxidant capacity is determined from the standard curve of Fe²⁺ or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents.
References
Application Notes: Cell-based Assays for Determining the Anti-inflammatory Effects of Kaempferol 3-gentiobioside
Introduction
Kaempferol 3-gentiobioside (K3G) is a flavonoid glycoside found in various plants.[1] Related kaempferol compounds have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3] The anti-inflammatory properties are of significant interest, with studies indicating that kaempferol and its derivatives can modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4] These pathways regulate the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
Cell-based assays are indispensable tools for screening and characterizing the anti-inflammatory potential of compounds like K3G. They provide a controlled in vitro environment that mimics physiological responses to inflammatory stimuli, allowing for the quantitative assessment of a compound's efficacy in inhibiting the production of inflammatory markers. This document provides detailed protocols for a panel of cell-based assays designed to evaluate the anti-inflammatory effects of this compound.
Mechanism of Action Overview
Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), activate cell surface receptors (e.g., Toll-like Receptor 4), triggering downstream signaling cascades. The two primary pathways implicated in inflammation are the NF-κB and MAPK pathways. Activation of these pathways leads to the transcription and synthesis of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines. Kaempferol and its derivatives have been shown to suppress the activation of both NF-κB and MAPK pathways, thereby reducing the expression of these inflammatory mediators.
References
- 1. NOTCH pathway was involved in Kaempferol 3-O-gentiobioside attenuated airway inflammation and mucus hypersecretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Kaempferol 3-Gentiobioside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the anticancer properties of Kaempferol 3-gentiobioside, a naturally occurring flavonoid glycoside. The information presented herein is curated from recent scientific literature and is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
This compound, a derivative of the flavonoid kaempferol, has emerged as a promising candidate in cancer research.[1][2] Studies have demonstrated its ability to impede cancer progression by targeting key cellular processes such as proliferation, migration, and invasion.[1][3] A significant mechanism of action for this compound is its role as an inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[1] By blocking the TGF-β/ALK5/Smad signaling pathway, this compound can effectively halt the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. This document outlines the protocols to study these anticancer effects in detail.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Kaempferol and its derivatives, providing a baseline for expected efficacy.
Table 1: In Vitro Cytotoxicity of Kaempferol Derivatives
| Compound | Cell Line | Assay | IC50 Value | Exposure Time |
| Kaempferol | HT-29 (Colon Cancer) | MTT | ~40 µM | 48 h |
| Kaempferol | MDA-MB-453 (Breast Cancer) | MTT | ~50 µM | 24 h |
| Kaempferol | A2780/CP70 (Ovarian Cancer) | Not Specified | Not Specified | Not Specified |
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Dosage | Administration Route | Tumor Growth Reduction |
| This compound | Human ovarian cancer xenograft | Not Specified | Not Specified | Significant |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its anticancer evaluation.
References
- 1. Kaempferol 3-O-gentiobioside, an ALK5 inhibitor, affects the proliferation, migration, and invasion of tumor cells via blockade of the TGF-β/ALK5/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The role of kaempferol in gynaecological malignancies: progress and perspectives [frontiersin.org]
Application of Kaempferol 3-gentiobioside in neuroprotective studies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol 3-gentiobioside is a flavonoid glycoside, a class of natural compounds widely investigated for their diverse pharmacological activities. This document provides detailed application notes and protocols for the investigation of this compound's neuroprotective effects. The information is curated for researchers in neuroscience, pharmacology, and drug development. While direct studies on this compound are limited, the protocols and mechanisms outlined are based on extensive research on the aglycone kaempferol and its closely related glycosides, such as Kaempferol-3-O-rutinoside and Kaempferol-3-O-glucoside. These compounds share a common kaempferol backbone and are expected to exhibit similar neuroprotective activities.
The potential neuroprotective effects of kaempferol and its derivatives are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] These compounds have shown promise in preclinical models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[3][4][5] The underlying mechanisms often involve the modulation of key signaling pathways such as NF-κB, Nrf2/HO-1, PI3K/Akt, and MAPK/ERK.
Data Presentation
The following tables summarize quantitative data from studies on kaempferol and its related glycosides in various neuroprotective models. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Neuroprotective Effects of Kaempferol Glycosides in Ischemic Stroke Models
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| Kaempferol-3-O-rutinoside (KRS) | Rat (MCAO) | Equimolar dose to KGS, i.v. at reperfusion | Significantly attenuated neurological deficits and brain infarct volume. | |
| Kaempferol-3-O-glucoside (KGS) | Rat (MCAO) | Equimolar dose to KRS, i.v. at reperfusion | Significantly attenuated neurological deficits and brain infarct volume. | |
| Kaempferol | Rat (MCAO) | 7.5 or 10 mg/kg, i.v. | Significantly reduced neurological deficits and brain infarct volume. |
Table 2: In Vitro Neuroprotective and Anti-inflammatory Effects of Kaempferol and its Derivatives
| Compound | Cell Model | Treatment/Insult | Concentration | Key Findings | Reference |
| Kaempferol | BV-2 microglia | LPS | 10-100 µM | Suppressed microglial activation and neuroinflammatory toxicity. | |
| Kaempferol-3-O-(6"-acetyl)-β-glucopyranoside (KAG) | Rodent neuroblastoma cells | Aβ-mediated cytotoxicity | Not specified | Inhibited cytotoxic cell death and ROS generation. | |
| Kaempferol-3-O-β-d-glucuronate (K3G) | BV2 microglial cells | LPS (1 µg/mL) | 25 and 50 µM | Downregulated the expression of iNOS and COX-2. | |
| Kaempferol | Primary hippocampal neurons | Hemin | Not specified | Exerted neuroprotective, antioxidant, and anti-apoptotic effects. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.
Protocol 1: In Vitro Neuroprotection Assay using Neuronal Cell Lines (e.g., SH-SY5Y, PC12)
Objective: To evaluate the protective effect of this compound against neurotoxin-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics
-
This compound
-
Neurotoxin (e.g., 6-OHDA for Parkinson's model, Aβ oligomers for Alzheimer's model)
-
MTT or LDH assay kit
-
Phosphate Buffered Saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Neurotoxin Insult: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells and incubate for another 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Protocol 2: In Vivo Neuroprotection Study in a Rat Model of Ischemic Stroke (MCAO)
Objective: To assess the in vivo neuroprotective efficacy of this compound in a transient focal cerebral ischemia model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for Middle Cerebral Artery Occlusion (MCAO)
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Neurological scoring system
Procedure:
-
Animal Model: Induce transient focal cerebral ischemia by MCAO for 2 hours, followed by reperfusion.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.v.) at the onset of reperfusion. A vehicle control group should be included.
-
Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).
-
Infarct Volume Measurement:
-
After 24 hours of reperfusion, sacrifice the animals and harvest the brains.
-
Slice the brains into 2 mm coronal sections.
-
Stain the slices with 2% TTC solution for 30 minutes at 37°C.
-
Capture images of the stained sections and quantify the infarct volume (pale area) using image analysis software.
-
-
Data Analysis: Compare the neurological scores and infarct volumes between the treated and vehicle control groups.
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on key neuroprotective signaling pathways.
Materials:
-
Cell or tissue lysates from in vitro or in vivo experiments
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-STAT3, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction and Quantification: Extract total protein from cells or brain tissue and determine the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Key neuroprotective signaling pathways modulated by this compound.
Caption: General experimental workflow for neuroprotective studies.
Caption: Logical relationship of this compound's neuroprotective effects.
References
- 1. Exploring the mechanisms of kaempferol in neuroprotection: Implications for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kaempferol as a therapeutic agent in Alzheimer's disease: Evidence from preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. caringsunshine.com [caringsunshine.com]
Application Notes: Kaempferol 3-gentiobioside as a Standard in Phytochemical Analysis
Introduction
Kaempferol 3-gentiobioside is a flavonoid glycoside found in a variety of plants, including Cassia alata (ringworm bush) and soybean (Glycine max)[1][2][3]. As a distinct phytochemical entity, it serves as a valuable standard in the quality control and standardization of herbal medicines, dietary supplements, and functional foods. Its use as a reference standard allows for the accurate identification and quantification of this specific compound in complex plant extracts and finished products, ensuring consistency, efficacy, and safety. This compound has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antidiabetic activities[4][5]. These biological activities are linked to its ability to modulate key cellular signaling pathways.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in analytical methodologies.
| Property | Value | Source |
| CAS Number | 22149-35-5 | |
| Molecular Formula | C27H30O16 | |
| Molecular Weight | 610.52 g/mol | |
| Appearance | Solid | - |
| Solubility | Slightly soluble in water. Soluble in DMSO (50 mg/mL with sonication). | |
| Storage Conditions | Store at -20°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Biological Activities and Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways. These mechanisms of action are the basis for its potential therapeutic applications.
Anti-Cancer Activity via TGF-β/ALK5/Smad Pathway Inhibition
Overactivation of the Transforming Growth Factor-β (TGF-β) signaling pathway is implicated in the progression of various cancers. This compound has been identified as a potent inhibitor of the TGF-β type I receptor, ALK5. By binding to the ATP-binding site of ALK5, it blocks the phosphorylation and nuclear translocation of Smad2 and the expression of Smad4, key downstream effectors of the pathway. This inhibition leads to a reduction in cancer cell proliferation, migration, and invasion.
Anti-Inflammatory Activity via NOTCH and NF-κB Pathway Modulation
In the context of allergic asthma, this compound has been shown to attenuate airway inflammation and mucus hypersecretion. It achieves this by targeting the NOTCH signaling pathway, specifically by inhibiting NOTCH1 activation. Furthermore, it downregulates the expression of key inflammatory proteins such as NLRP3, TLR4, and phosphorylated IκBα and p65, which are central components of the NF-κB signaling pathway. This leads to a significant reduction in the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
References
- 1. Kaempferol 3-O-gentiobioside, an ALK5 inhibitor, affects the proliferation, migration, and invasion of tumor cells via blockade of the TGF-β/ALK5/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C27H30O16 | CID 9960512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Kaempferol 3-Gentiobioside for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with Kaempferol 3-gentiobioside in a research setting. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to effectively solubilize this compound for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring flavonoid glycoside found in various plants.[1] Like many flavonoids, it possesses a range of biological activities, including anti-inflammatory and antioxidant properties.[1] However, its relatively low aqueous solubility can pose a significant challenge for in vitro studies, potentially leading to precipitation in cell culture media and inaccurate experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2][3][4] It is reported to have a solubility of up to 50 mg/mL (approximately 81.90 mM) in DMSO.
Q3: My this compound is not readily dissolving in DMSO. What can I do?
To aid dissolution in DMSO, it is recommended to gently warm the solution to 37°C and use an ultrasonic bath. Ensure you are using a fresh, anhydrous grade of DMSO, as absorbed water can affect the solubility of hydrophobic compounds.
Q4: I observed precipitation when I added my DMSO stock solution to the aqueous cell culture medium. How can I prevent this?
This is a common issue when diluting a concentrated DMSO stock into an aqueous environment. Here are some troubleshooting steps:
-
Lower the final DMSO concentration: A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being considered safe for most cell lines in long-term experiments.
-
Increase the volume of the final solution: Diluting the stock solution into a larger volume of media can help keep the compound below its solubility limit.
-
Add the stock solution slowly while vortexing or stirring: This can help to disperse the compound more evenly and prevent localized high concentrations that lead to precipitation.
-
Pre-warm the media: Having the cell culture media at 37°C may help with solubility.
Q5: Are there alternative methods to improve the aqueous solubility of this compound?
Yes, several methods can be employed to enhance the aqueous solubility of flavonoid glycosides:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their water solubility.
-
Co-solvent Systems: Using a mixture of water and a miscible organic solvent, such as ethanol or methanol, can improve solubility.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Increasing the pH of the solution can sometimes improve the solubility of phenolic compounds.
-
Phospholipid Complexes: Forming a complex with phospholipids can enhance the aqueous solubility and bioavailability of flavonoids.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in DMSO. | Old or hydrated DMSO. | Use fresh, anhydrous DMSO. Gentle warming to 37°C and sonication can also aid dissolution. |
| Precipitation occurs immediately upon addition to aqueous media. | The compound's solubility limit in the final aqueous solution has been exceeded. | Decrease the final concentration of this compound. Ensure the final DMSO concentration is low (<0.5%). Add the stock solution slowly to warmed, stirring media. |
| Precipitation occurs over time in the incubator. | The compound is unstable or has low solubility at 37°C in the specific cell culture medium. | Prepare fresh solutions for each experiment. Consider using a solubility enhancement technique such as cyclodextrin complexation. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of the compound. | Visually inspect your solutions for any signs of precipitation before use. Filter-sterilize your final working solution through a 0.22 µm filter to remove any undissolved particles. |
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (~81.90 mM) | Sonication and warming to 37°C can assist dissolution. |
| Water | Slightly soluble | - |
| Methanol | Soluble | Used as an extraction solvent. |
| Acetonitrile | Soluble | - |
| Water/Methanol (3:7) | Soluble | Used as an extraction solvent system. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
If the compound does not dissolve immediately, gently warm the vial to 37°C in a water bath and vortex.
-
For difficult-to-dissolve compounds, place the vial in an ultrasonic bath for 10-15 minutes.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for at least one month at -20°C and up to six months at -80°C.
Protocol 2: Improving Aqueous Solubility with β-Cyclodextrin (Adapted from protocols for similar flavonoids)
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to β-cyclodextrin.
-
Preparation of β-Cyclodextrin Solution: Dissolve the calculated amount of β-cyclodextrin in distilled water with stirring. Gentle heating may be required.
-
Addition of this compound: Slowly add the powdered this compound to the β-cyclodextrin solution while continuously stirring.
-
Complexation: Stir the mixture at room temperature for 24-48 hours.
-
Lyophilization: Freeze-dry the resulting solution to obtain a powder of the inclusion complex.
-
Solubility Testing: Test the solubility of the lyophilized powder in water or your desired buffer.
Signaling Pathways and Experimental Workflows
This compound has been shown to interact with key signaling pathways in vitro. Understanding these pathways and the experimental workflows to study them is crucial for researchers.
Caption: A generalized workflow for the preparation and solubilization of this compound for in vitro experiments.
This compound has been identified as an inhibitor of the TGF-β/ALK5/Smad signaling pathway.
Caption: The inhibitory effect of this compound on the TGF-β/ALK5/Smad signaling pathway.
Additionally, this compound has been shown to attenuate airway inflammation by targeting the NOTCH signaling pathway.
Caption: The inhibitory action of this compound on the NOTCH signaling pathway.
References
- 1. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]
Stability of Kaempferol 3-gentiobioside under different storage conditions.
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Kaempferol 3-gentiobioside under various storage and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability of solid this compound, it is recommended to store the compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is crucial to protect the compound from light.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[3] Always protect solutions from light.
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol. For preparing stock solutions, newly opened, anhydrous DMSO is recommended to ensure maximum solubility, which can be aided by ultrasonication.
Q4: Is this compound sensitive to light?
Yes, this compound is known to be light-sensitive. Therefore, it is essential to store both the solid compound and its solutions in light-protecting containers, such as amber vials, or by wrapping the containers in aluminum foil.
Q5: How does pH affect the stability of this compound?
Flavonoid glycosides like this compound are susceptible to hydrolysis under both acidic and basic conditions, which can cleave the glycosidic bond to yield the aglycone (Kaempferol) and the sugar moiety (gentiobiose). Generally, flavonoid glycosides show greater stability in acidic conditions compared to alkaline conditions.
Q6: Can temperature fluctuations affect the stability of this compound?
Yes, elevated temperatures can lead to the degradation of this compound. While the aglycone, kaempferol, is relatively heat-stable, degrading at temperatures above 160°C, the glycoside is more susceptible to heat, especially in solution. It is important to avoid exposing the compound to high temperatures for extended periods.
Q7: Is there a risk of enzymatic degradation?
Yes, the presence of enzymes, particularly glycosidases, can lead to the hydrolysis of this compound. This was observed in a study where the compound disappeared in sun-dried leaves (where enzymes would be active) but remained stable in heat-treated leaves (where enzymes were denatured). If working with biological matrices, be mindful of potential enzymatic activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low analytical signal for this compound. | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light protection). Prepare fresh stock solutions from solid compound. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Degradation in solution during the experiment. | Prepare working solutions fresh daily. Avoid high pH and elevated temperatures in your experimental buffers and conditions. | |
| Appearance of a new peak in HPLC/UPLC corresponding to Kaempferol. | Hydrolysis of the glycosidic bond. | This can be caused by acidic or basic conditions, heat, or enzymatic activity. Check the pH of your solutions and the temperature at which the experiment is conducted. If working with biological samples, consider enzyme inhibitors. |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility of this compound. | While it is slightly soluble in water, its solubility is limited. For aqueous buffers, first dissolve the compound in a small amount of a suitable organic solvent like DMSO before adding it to the aqueous medium. Gentle heating or sonication can also aid dissolution. |
| Inconsistent results between experimental replicates. | Degradation of the compound over the course of the experiment. | Ensure that all samples are processed under identical conditions and for the same duration. Prepare a fresh standard solution for each set of experiments to ensure accuracy. |
Stability Data Summary
Table 1: Stability of this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Protect from light. |
| -20°C | Up to 1 month | Protect from light; re-examine efficacy if stored longer. |
| 4°C (Solid) | Up to 2 years | Protect from light. |
| -20°C (Solid) | Up to 3 years | Protect from light. |
Table 2: Forced Degradation of Flavonoid Glycosides (Illustrative Data)
| Stress Condition | Typical Reagents/Parameters | Expected Outcome for Flavonoid Glycosides |
| Acid Hydrolysis | 0.1 M HCl, elevated temperature (e.g., 70°C) | Hydrolysis to the aglycone (Kaempferol). Generally more stable than in basic conditions. |
| Base Hydrolysis | 0.1 M NaOH, room temperature | Rapid degradation and hydrolysis to the aglycone. |
| Oxidation | 3-40% H₂O₂, room temperature | Potential for oxidative degradation of the flavonoid ring structure. |
| Thermal Stress | 60-100°C | Degradation rate increases with temperature. |
| Photostability | Exposure to UV and visible light | Degradation can occur, hence the need for light protection. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution and use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protecting tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
-
Preparation of Test Solutions: Prepare solutions of this compound in a suitable solvent (e.g., methanol:water mixture) at a known concentration.
-
Acid Hydrolysis: Mix the test solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 70°C) for a defined period (e.g., 1, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the test solution with an equal volume of 0.1 M NaOH. Keep at room temperature and take samples at various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples immediately before analysis.
-
Oxidative Degradation: Mix the test solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and monitor at different time intervals.
-
Thermal Degradation: Incubate the test solution at elevated temperatures (e.g., 60°C, 80°C, 100°C) and collect samples at various time points.
-
Photodegradation: Expose the test solution in a photostability chamber to a controlled light source. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze the samples and controls at each time point using a validated stability-indicating HPLC or UPLC method. Quantify the remaining percentage of this compound and identify any major degradation products.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Optimizing Kaempferol 3-gentiobioside Extraction from Cassia alata
Welcome to the technical support center for the extraction of Kaempferol 3-gentiobioside from Cassia alata. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to optimize your experimental workflow and yield.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from Cassia alata.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
-
Suboptimal Extraction Method: The choice of extraction technique significantly impacts yield. Microwave-assisted extraction (MAE) has been shown to provide the highest yield of kaempferol from Cassia alata, followed by ultrasound-assisted extraction (UAE) and maceration.[1] Consider switching to MAE for improved efficiency and shorter extraction times.[1]
-
Incorrect Solvent System: The polarity of the solvent is crucial for efficient extraction. While methanol is commonly used, studies indicate that 100% ethanol can result in a significantly higher yield of kaempferol.[1] For this compound, a major flavonoid glycoside in Cassia alata, methanol or ethanol are effective solvents for initial extraction.[2][3]
-
Inappropriate Solid-to-Solvent Ratio: A low solvent volume may lead to incomplete extraction. The yield of kaempferol increases with an increasing solid-to-solvent ratio up to 1:20 (g/mL), after which it may slightly decrease.
-
Incorrect Plant Material: The concentration of this compound varies in different parts of the Cassia alata plant. Mature leaves have been found to contain the highest concentration of this metabolite, with contents ranging from 2.0% to 5.0%. Ensure you are using mature leaves for optimal yield. This compound has not been detected in the seeds.
-
Improper Particle Size: The surface area available for extraction is a key factor. Grinding the dried leaves to a fine powder (e.g., ≤125µm) can enhance the extraction efficiency.
-
Degradation of the Compound: Flavonoids can be sensitive to high temperatures and prolonged exposure to light. While kaempferol is relatively stable at higher temperatures, excessive heat during extraction or drying could potentially lead to degradation. It is advisable to use moderate temperatures and protect extracts from light. Heat-treatment of Cassia alata leaf extract has been shown to potentially enhance some of its biological activities, but the effect on the stability of specific glycosides should be considered.
Issue 2: Co-extraction of Impurities
Possible Causes and Solutions:
-
Non-selective Solvent: Using a broad-spectrum solvent like methanol or ethanol will inevitably co-extract other compounds such as chlorophyll, waxes, and other flavonoids and anthraquinones.
-
Purification Strategy: A multi-step purification process is necessary to isolate this compound. This typically involves:
-
Liquid-Liquid Partitioning: After initial extraction with a polar solvent like methanol, the crude extract can be partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to separate compounds based on their solubility. Kaempferol and its glycosides are often found in the more polar fractions like ethyl acetate and the remaining aqueous layer.
-
Column Chromatography: Further purification can be achieved using column chromatography with stationary phases like silica gel or Sephadex LH-20. Elution with a suitable solvent gradient allows for the separation of individual compounds.
-
Issue 3: Difficulty in Identifying and Quantifying this compound
Possible Causes and Solutions:
-
Inadequate Analytical Method: Proper identification and quantification require sensitive and specific analytical techniques.
-
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for the quantification and identification of this compound.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and shorter run times compared to traditional HPLC.
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These techniques are essential for the structural elucidation and confirmation of the isolated compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for obtaining this compound from Cassia alata?
A1: Microwave-assisted extraction (MAE) has been reported to provide the highest yield of kaempferol from Cassia alata with the shortest extraction time (4 minutes). Ultrasound-assisted extraction (UAE) is also a highly effective method.
Q2: Which solvent should I use for the extraction?
A2: Both methanol and ethanol are effective for extracting flavonoids from Cassia alata. However, for optimizing the yield of kaempferol, 100% ethanol has been shown to be superior.
Q3: What part of the Cassia alata plant is richest in this compound?
A3: Mature leaves contain the highest concentration of this compound.
Q4: What are the optimal conditions for Microwave-Assisted Extraction (MAE)?
A4: Optimal conditions for MAE to maximize the yield of flavonoids like this compound from Senna alata (a synonym for Cassia alata) have been identified as using 90.5% ethanol as the solvent with a microwave power of 18.6 W/mL.
Q5: How can I purify the extracted this compound?
A5: A common purification strategy involves initial partitioning of the crude extract with solvents of varying polarity, followed by column chromatography using silica gel and/or Sephadex LH-20.
Data Presentation
Table 1: Comparison of Extraction Methods for Kaempferol from Cassia alata
| Extraction Method | Solvent | Solid-to-Solvent Ratio (g/mL) | Extraction Time | Kaempferol Yield (mg/g DW) | Reference |
| Microwave-Assisted Extraction (MAE) | 100% Ethanol | 1:20 | 4 minutes | 21.55 | |
| Ultrasound-Assisted Extraction (UAE) | 100% Ethanol | 1:20 | Not specified | 18.60 | |
| Maceration | 100% Ethanol | 1:20 | Not specified | 12.01 |
Table 2: this compound Content in Different Parts of Cassia alata
| Plant Part | This compound Content (%) | Reference |
| Mature Leaves | 2.0 - 5.0 | |
| Juvenile Leaves | 1.0 - 4.0 | |
| Flower (Sepal and Petal) | Detected | |
| Rachis | Detected | |
| Stem | Detected | |
| Seed | Not Detected |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound (Adapted from)
-
Sample Preparation: Dry mature leaves of Cassia alata at a moderate temperature (e.g., 40-50°C) and grind them into a fine powder (particle size ≤125µm).
-
Extraction:
-
Place a known amount of the powdered leaf material (e.g., 1 g) into a microwave extraction vessel.
-
Add 90.5% ethanol at a solid-to-solvent ratio of 1:20 (g/mL).
-
Set the microwave power to 18.6 W/mL.
-
Irradiate for 4 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Protocol 2: Purification of this compound (Adapted from)
-
Solvent Partitioning:
-
Dissolve the crude methanol or ethanol extract in a water-methanol mixture.
-
Successively partition the aqueous suspension with n-hexane and then ethyl acetate.
-
Collect the different fractions (n-hexane, ethyl acetate, and aqueous). This compound is expected to be in the more polar fractions.
-
-
Column Chromatography:
-
Concentrate the ethyl acetate and/or aqueous fraction.
-
Subject the concentrated fraction to column chromatography on silica gel.
-
Elute the column with a gradient of a suitable solvent system (e.g., n-hexane:ethyl acetate or chloroform:methanol) of increasing polarity.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Further Purification (if necessary):
-
Combine fractions containing the compound of interest.
-
Perform further purification using a Sephadex LH-20 column, eluting with methanol, to remove smaller impurities.
-
-
Identification:
-
Confirm the structure of the purified compound using NMR (¹H and ¹³C) and MS analysis and compare the data with literature values.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low extraction yield of this compound.
References
Technical Support Center: Overcoming Low Bioavailability of Kaempferol 3-Gentiobioside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of Kaempferol 3-gentiobioside.
Frequently Asked Questions (FAQs)
Q1: We observe potent in vitro activity of this compound, but this does not translate to our in vivo animal models. Why is there a discrepancy?
A1: This is a common challenge with many flavonoids, including this compound. The discrepancy between in vitro and in vivo results is often attributed to the compound's low oral bioavailability.[1] Several factors contribute to this:
-
Poor Aqueous Solubility: Flavonoids are often poorly soluble in water, which limits their dissolution in the gastrointestinal tract, a prerequisite for absorption.[2][3]
-
Extensive First-Pass Metabolism: After absorption, Kaempferol and its glycosides undergo significant metabolism in the intestines and liver (first-pass effect), where they are conjugated with glucuronic acid or sulfate.[4][5] This metabolic conversion can inactivate the compound or facilitate its rapid excretion.
-
Role of Gut Microbiota: The gut microbiota can hydrolyze the glycosidic bond of this compound to release the aglycone, kaempferol. While kaempferol can be absorbed, it is also a substrate for extensive metabolism. The composition and activity of an individual's gut microbiota can, therefore, significantly influence the extent of absorption.
-
Efflux by Transporters: The absorbed compound may be subject to efflux back into the intestinal lumen by transporters like P-glycoprotein.
Q2: What is the metabolic fate of this compound after oral administration?
A2: Following oral administration, this compound undergoes a series of metabolic transformations primarily mediated by the gut microbiota and host enzymes.
-
Deglycosylation: Intestinal enzymes and, more significantly, gut bacteria hydrolyze the gentiobioside moiety to yield the aglycone, kaempferol.
-
Absorption of Aglycone: Kaempferol is more readily absorbed across the intestinal epithelium than its glycoside form.
-
Phase II Metabolism: Once absorbed, kaempferol is extensively metabolized in the enterocytes and hepatocytes. The primary metabolic pathways are glucuronidation and sulfation, leading to the formation of various conjugates. Kaempferol-3-glucuronide is a major metabolite found in plasma.
-
Systemic Circulation and Excretion: The metabolites are then circulated in the bloodstream and subsequently excreted in the urine and feces. Due to this extensive metabolism, the concentration of free kaempferol in systemic circulation is typically very low.
Q3: What are the primary strategies to enhance the in vivo bioavailability of this compound?
A3: Several formulation and chemical modification strategies can be employed to overcome the low bioavailability of poorly water-soluble flavonoids like this compound. These can be broadly categorized as:
-
Pharmaceutical Technologies: These approaches focus on improving the solubility and dissolution rate of the compound. Examples include:
-
Nanotechnology-based carriers: Nanosuspensions, nanoemulsions, and solid lipid nanoparticles increase the surface area for dissolution.
-
Carrier Complexes: Formulations with cyclodextrins, liposomes, or phospholipid complexes can enhance solubility and permeability.
-
-
Structural Transformation:
-
Prodrugs: Chemical modification of the kaempferol structure to create more soluble or permeable prodrugs that convert to the active form in vivo.
-
-
Use of Absorption Enhancers: Co-administration with compounds that can enhance intestinal permeability.
Troubleshooting Guides
Problem: Inconsistent results in pharmacokinetic studies across different animal subjects.
-
Possible Cause: Variation in the gut microbiota composition among individual animals. The gut microbiota is essential for the initial deglycosylation of this compound to its absorbable aglycone form, kaempferol.
-
Troubleshooting Steps:
-
Standardize Animal Husbandry: Ensure all animals are sourced from the same vendor and housed under identical conditions with a standardized diet, as diet can influence gut microbiota.
-
Consider Gut Microbiota Analysis: For mechanistic studies, consider analyzing the fecal microbiota of the animals to correlate with pharmacokinetic profiles.
-
Antibiotic Treatment Model: To confirm the role of gut microbiota, a study arm with antibiotic-treated animals can be included to observe the impact on the absorption of this compound.
-
Problem: The formulated this compound shows improved solubility but still poor in vivo absorption.
-
Possible Cause: The formulation may not be adequately protecting the compound from extensive first-pass metabolism in the gut wall and liver.
-
Troubleshooting Steps:
-
Incorporate Metabolic Inhibitors: Co-administer with known inhibitors of UGT enzymes (e.g., piperine), if ethically permissible and relevant to the study's goals, to assess the impact of inhibiting glucuronidation.
-
Switch Formulation Strategy: Consider formulations that can be absorbed through the lymphatic system, such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), which can partially bypass first-pass metabolism.
-
Investigate Non-Oral Routes: For preclinical investigations, exploring alternative administration routes like intraperitoneal or intravenous injection can help establish the compound's efficacy without the confounding factor of oral bioavailability.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of Kaempferol and its Formulations in Rats
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC (0-∞) (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Pure Kaempferol | Oral | - | - | - | 13.03 | |
| Kaempferol Nanosuspension | Oral | - | - | - | 38.17 | |
| Kaempferol | 100 mg/kg (Oral) | - | ~1-2 | - | ~2 | |
| Kaempferol-Phospholipid Complex | Oral | 3.94 ± 0.83 | - | 57.81 ± 9.43 | - | |
| Pure Kaempferol | Oral | 1.43 ± 0.21 | - | 13.65 ± 3.12 | - |
Note: Direct comparison between studies should be made with caution due to differences in dosing and analytical methods.
Experimental Protocols
Protocol: Preparation of a Kaempferol-Phospholipid Complex
This protocol is adapted from methodologies designed to improve the bioavailability of poorly soluble flavonoids.
Objective: To prepare a Kaempferol-phospholipid complex to enhance its solubility and oral absorption.
Materials:
-
Kaempferol (or this compound)
-
Phosphatidylcholine (e.g., from soybean)
-
Anhydrous ethanol
-
n-Hexane
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Solubilization: Dissolve a specific molar ratio of Kaempferol and phosphatidylcholine (e.g., 1:1, 1:2) in anhydrous ethanol in a round-bottom flask.
-
Reaction: Seal the flask and reflux the mixture at a controlled temperature (e.g., 60-80°C) for 2-4 hours with constant stirring.
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator under reduced pressure until a thin film is formed on the flask wall.
-
Precipitation and Washing: Add n-hexane to the flask to precipitate the complex. Collect the precipitate by filtration. Wash the collected complex with n-hexane multiple times to remove any unreacted lipids.
-
Drying: Dry the resulting Kaempferol-phospholipid complex in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Characterization: The formation of the complex should be confirmed using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD). Solubility and in vitro dissolution studies should also be performed.
Visualizations
Caption: Metabolic pathway of orally administered this compound.
Caption: Workflow for developing and evaluating a bioavailability-enhanced formulation.
Caption: Inhibition of the TGF-β/ALK5/Smad signaling pathway by this compound.
References
- 1. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 5. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Kaempferol 3-gentiobioside
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Kaempferol 3-gentiobioside. The following frequently asked questions (FAQs) and troubleshooting steps provide targeted solutions to improve peak symmetry and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than its leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape. For a compound like this compound, which is a weakly acidic flavonoid glycoside, peak tailing can lead to inaccurate peak integration, reduced resolution from other components in the sample, and decreased sensitivity.[2]
Q2: What are the most common causes of peak tailing for this compound?
A2: The primary causes of peak tailing for phenolic compounds like this compound are:
-
Secondary Interactions: Unwanted interactions between the hydroxyl groups of the analyte and active sites on the stationary phase, particularly residual silanol groups (Si-OH) on silica-based columns (e.g., C18).[3] These interactions can cause some molecules to be retained longer, resulting in a "tail."
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not acidic enough, the phenolic hydroxyl groups of this compound can become partially ionized, leading to multiple retention interactions and a distorted peak shape.[1]
-
Column Overload: Injecting too much of the sample (mass overload) can saturate the stationary phase, causing peak distortion.[1]
-
Extra-Column Effects: Dead volume in the HPLC system, such as from overly long or wide tubing, can cause the peak to broaden and tail.
-
Column Degradation: A void at the column inlet or a partially blocked frit can disrupt the sample band, leading to poor peak shape.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical factor. To ensure sharp, symmetrical peaks for weakly acidic compounds like this compound, it is essential to suppress the ionization of its phenolic hydroxyl groups. This is achieved by maintaining a low mobile phase pH, typically between 2.5 and 3.5. At this pH, the analyte remains in its neutral, non-ionized form, minimizing secondary interactions with the stationary phase.
Q4: What type of HPLC column is best suited for the analysis of this compound?
A4: For reversed-phase HPLC analysis of this compound, a modern, high-purity, end-capped C18 column is highly recommended. End-capping is a process that chemically derivatizes most of the residual silanol groups on the silica surface, significantly reducing the potential for secondary interactions that cause peak tailing.
Troubleshooting Guide
Systematic Approach to Diagnosing and Resolving Peak Tailing
If you are observing peak tailing for this compound, follow this step-by-step guide to identify and resolve the issue.
Step 1: Evaluate the Scope of the Problem
-
Are all peaks tailing? If all peaks in your chromatogram are tailing, the issue is likely related to the HPLC system (an instrumental or physical problem). Proceed to the "Instrumental and Column Checks" section.
-
Is only the this compound peak (and other similar analytes) tailing? This suggests a chemical interaction issue between the analyte and the stationary phase. Proceed to the "Method and Mobile Phase Optimization" section.
Method and Mobile Phase Optimization
If only specific peaks are tailing, it is likely a chemical issue. The following adjustments to your method can significantly improve peak shape.
Adjust Mobile Phase pH
The most effective way to reduce peak tailing for this compound is to ensure the mobile phase is sufficiently acidic.
-
Action: Add an acidic modifier to your aqueous mobile phase. Common choices include 0.1% formic acid or 0.1% phosphoric acid.
-
Target pH: Aim for a mobile phase pH between 2.5 and 3.5.
-
Rationale: This suppresses the ionization of the phenolic hydroxyl groups on the this compound molecule and also protonates residual silanol groups on the column, minimizing secondary interactions.
Optimize Mobile Phase Composition
-
Action: If using methanol as the organic modifier, consider switching to acetonitrile. Acetonitrile often provides better peak shapes for polar compounds.
-
Rationale: The choice of organic solvent can influence selectivity and peak shape.
Reduce Sample Concentration
-
Action: Dilute your sample and reinject it. If the peak shape improves, the original sample was likely overloaded.
-
Rationale: Column overload, where the amount of sample exceeds the column's capacity, is a common cause of peak distortion.
Ensure Sample Solvent Compatibility
-
Action: Dissolve your sample in a solvent that is weaker than or the same strength as your initial mobile phase.
-
Rationale: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.
Instrumental and Column Checks
If all peaks are tailing, the problem is likely physical. Perform the following checks on your HPLC system and column.
Check for Extra-Column Volume
-
Action:
-
Minimize the length and internal diameter of all tubing between the injector, column, and detector.
-
Ensure all fittings are properly tightened to eliminate any dead volume.
-
-
Rationale: Excessive volume outside of the column can lead to band broadening and peak tailing.
Inspect and Clean/Replace the Column Inlet Frit
-
Action: If you suspect a blockage, disconnect the column and reverse-flush it with a strong solvent (ensure your column can be back-flushed by checking the manufacturer's instructions). If the problem persists, the inlet frit may need to be replaced.
-
Rationale: A blocked inlet frit can distort the flow path and cause peak tailing.
Check for Column Voids
-
Action: A sudden drop in backpressure or a significant loss of efficiency can indicate a void at the head of the column. If a void is suspected, the column will likely need to be replaced.
-
Rationale: A void in the packed bed of the column will lead to a distorted flow path and poor peak shape.
Quantitative Data Summary
The following table summarizes the impact of mobile phase pH on the peak asymmetry of a typical phenolic compound. A lower asymmetry factor indicates a more symmetrical peak.
| Mobile Phase pH | Mobile Phase Additive | Analyte State | Silanol State | Expected Peak Asymmetry Factor (As) |
| 7.0 | None | Partially Ionized | Ionized (-SiO⁻) | > 2.0 (Significant Tailing) |
| 4.5 | 0.1% Acetic Acid | Mostly Non-ionized | Partially Ionized | 1.5 - 2.0 (Moderate Tailing) |
| 2.5 | 0.1% Formic Acid | Non-ionized | Protonated (-SiOH) | 1.0 - 1.2 (Symmetrical Peak) |
Data is illustrative and based on general principles of chromatography for phenolic compounds.
Experimental Protocols
Protocol for Optimizing Mobile Phase pH to Reduce Peak Tailing
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare mobile phase A (aqueous) and mobile phase B (organic modifier, e.g., acetonitrile or methanol).
-
-
Prepare a Series of Acidified Mobile Phases:
-
Mobile Phase 1 (pH ~2.5): 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase 2 (pH ~3.0): 0.05% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase 3 (pH ~4.6): 0.1% (v/v) Acetic Acid in HPLC-grade water.
-
Mobile Phase 4 (Control): HPLC-grade water without acid modifier.
-
-
Chromatographic Analysis:
-
Equilibrate your HPLC system, including a C18 column, with a starting mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) for at least 15 minutes.
-
Inject a standard solution of this compound.
-
Run a gradient elution method suitable for flavonoids (e.g., a linear gradient from 10% to 60% B over 30 minutes).
-
Repeat the analysis for each of the prepared aqueous mobile phases (1-4).
-
-
Data Analysis:
-
Compare the chromatograms obtained with each mobile phase.
-
Calculate the peak asymmetry factor for the this compound peak in each run.
-
Select the mobile phase that provides the most symmetrical peak (asymmetry factor closest to 1.0).
-
Visualizations
Caption: Troubleshooting logic for peak tailing.
Caption: Decision workflow for troubleshooting.
References
Addressing matrix effects in LC-MS/MS analysis of Kaempferol 3-gentiobioside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Kaempferol 3-gentiobioside.
Troubleshooting Guide
Issue 1: Low signal intensity or high signal variability for this compound.
This is a common problem in complex matrices and can often be attributed to ion suppression.
-
Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound in the MS source.[1][2][3]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Quantify the extent of ion suppression or enhancement using the post-extraction spike method.[1][4] A significant deviation from 100% in the matrix factor indicates the presence of matrix effects.
-
Improve Sample Preparation: A more rigorous sample cleanup can remove interfering components. Consider techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Optimize Chromatography: Adjusting the chromatographic method can help separate this compound from interfering compounds. This could involve modifying the mobile phase gradient or using a different column chemistry.
-
Sample Dilution: A simple dilution of the sample extract (e.g., 1:10 or 1:100) can reduce the concentration of matrix components. However, ensure the analyte concentration remains above the limit of detection.
-
Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the best way to compensate for ion suppression. If a SIL IS is unavailable, a structural analog that elutes closely can be used.
-
Issue 2: Poor reproducibility and inconsistent results between injections.
This can be a result of variable matrix effects from sample to sample or carryover.
-
Possible Cause: Inconsistent matrix composition across different samples leading to varying degrees of ion suppression. Contamination from previous injections can also lead to inconsistent results.
-
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Protocol: Consistent and effective sample cleanup, such as SPE, can minimize variability in matrix effects.
-
Use Matrix-Matched Calibrators: Preparing calibration standards and quality control samples in the same matrix as the study samples helps to compensate for consistent matrix effects.
-
Employ a Stable Isotope-Labeled Internal Standard: A SIL internal standard is highly effective at correcting for sample-to-sample variations in ion suppression.
-
Check for Carryover: Inject blank samples after high-concentration samples to ensure there is no carryover affecting subsequent analyses.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.
Q2: How can I quantitatively assess matrix effects for this compound?
A2: The most common method is the post-extraction spike method. This involves comparing the signal response of this compound in a blank matrix extract spiked with the analyte to the response of the analyte in a neat solvent at the same concentration. The matrix factor (MF) is calculated, and a value significantly different from 100% indicates a matrix effect (MF < 100% for ion suppression, MF > 100% for ion enhancement).
Q3: What are the best sample preparation techniques to minimize matrix effects for flavonoid glycosides like this compound?
A3: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for removing interfering matrix components. SPE, in particular, can provide cleaner extracts compared to simpler methods like protein precipitation. The choice of method will depend on the specific matrix and the required sensitivity.
Q4: Should I use a stable isotope-labeled (SIL) internal standard for this compound analysis?
A4: Yes, using a SIL internal standard is considered the gold standard for compensating for matrix effects. Since a SIL internal standard has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard ratio.
Q5: Can optimizing the mobile phase help reduce matrix effects?
A5: Yes, adjusting the mobile phase composition can improve chromatographic separation of this compound from interfering matrix components. For flavonoids, using mobile phases with additives like formic acid or acetic acid is common to improve peak shape and ionization efficiency. However, high concentrations of these additives can sometimes cause ion suppression.
Quantitative Data Summary
The following table summarizes typical data used to evaluate matrix effects. The values are illustrative and will vary depending on the specific matrix, analyte concentration, and analytical method.
| Sample Set | Description | Mean Peak Area (Analyte) | Mean Peak Area (Internal Standard) | Matrix Factor (MF %) |
| Set A | Analyte + IS in Neat Solvent | 1,200,000 | 600,000 | - |
| Set B | Post-extraction Spike (Analyte + IS in Matrix Extract) | 850,000 | 430,000 | Analyte: 70.8%IS: 71.7% |
| Set C | Pre-extraction Spike (Analyte + IS Spiked Before Extraction) | 780,000 | 390,000 | - |
Calculation of Matrix Factor (MF): MF (%) = (Peak area in Set B / Peak area in Set A) * 100
In this example, the Matrix Factor of ~71% for both the analyte and the internal standard indicates significant ion suppression.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and its internal standard (if available) into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract a blank matrix sample using your established procedure. Spike this compound and the internal standard into the dried extract just before reconstitution.
-
Set C (Pre-Spike Matrix): Spike this compound and the internal standard into a blank matrix sample at the beginning of the extraction process.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) by comparing the peak areas from Set B to Set A.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of water.
-
Load the Sample: Load the pre-treated sample extract onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with 1-2 mL of a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elute the Analyte: Elute this compound and other flavonoids using 1-2 mL of methanol or acetonitrile.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for the quantitative evaluation of matrix effects.
References
Technical Support Center: Scaling Up the Purification of Kaempferol 3-gentiobioside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the purification process for Kaempferol 3-gentiobioside.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for scaling up the purification of this compound?
A1: Scaling up the purification of this compound typically involves a multi-step approach that begins with crude extraction followed by one or more chromatographic techniques. The choice of method depends on the starting material, desired purity, and available resources.[1] Common methods include:
-
Extraction: Initial extraction from plant material is often performed using solvents like ethanol or methanol, sometimes in combination with water.[2][3]
-
Macroporous Resin Chromatography: This is frequently used for initial enrichment of the crude extract.[2]
-
Column Chromatography: A variety of stationary phases can be used, including silica gel, polyamide, and Sephadex LH-20, to separate this compound from other compounds.[3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step to achieve high purity.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for separating flavonoid glycosides and can be used for preparative scale purification.
Q2: What are the key challenges when scaling up the purification process?
A2: As the scale of purification increases, operational efficiency becomes more critical. Key challenges include:
-
Maintaining Resolution: Achieving the same level of separation at a larger scale can be difficult.
-
Solvent Consumption: Larger scale purifications require significantly more solvent, increasing costs and waste.
-
Time and Labor: The process can be time-consuming and labor-intensive.
-
Yield Loss: Multiple purification steps can lead to a cumulative loss of the target compound.
-
Co-elution of Similar Compounds: Flavonoid glycosides often have similar polarities, leading to co-elution during chromatography.
Q3: How can I improve the yield of purified this compound?
A3: To improve the recovery of your target compound, consider the following:
-
Optimize Initial Extraction: Ensure your extraction method is efficient for this compound. The Stas-Otto method, which involves alcohol extraction followed by precipitation of tannins, is a classic approach for isolating glycosides.
-
Streamline Chromatographic Steps: While multiple steps are often necessary, a more efficient workflow, such as using Medium Pressure Liquid Chromatography (MPLC) followed by HSCCC, can reduce sample loss.
-
Minimize Transfer Steps: Each time the sample is transferred between containers or columns, there is a potential for loss.
Q4: What is the role of this compound in signaling pathways?
A4: this compound has been identified as a potent inhibitor of the TGF-β type I receptor, also known as ALK5. By binding to the ATP-site of ALK5, it can block the TGF-β/ALK5/Smad signaling pathway, which is often overactivated in various human malignancies. This inhibition affects cell proliferation, migration, and invasion.
Troubleshooting Guides
Issue 1: Poor Separation and Co-elution in Column Chromatography
Question: My fractions of this compound are consistently impure and show significant co-elution with other flavonoid glycosides when I use silica gel column chromatography. What can I do to improve the separation?
Answer: This is a common issue due to the similar polarities of different glycoside analogs in a crude extract. Here are some troubleshooting steps:
-
Switch Stationary Phase:
-
Macroporous Resins: These separate compounds based on hydrogen bonding and van der Waals interactions and can be effective for enriching flavonoid glycosides from a crude extract.
-
Polyamide Resin: This is another effective option for the separation of flavonoids.
-
Sephadex LH-20: This size-exclusion chromatography resin can be used to separate compounds based on their molecular size.
-
Reversed-Phase (C18): Since glycosides are generally polar, reversed-phase chromatography can be an effective purification method.
-
-
Optimize Mobile Phase:
-
For normal-phase chromatography on silica gel, try a gradient elution with a solvent system like chloroform and methanol.
-
For reversed-phase chromatography, a gradient of water and methanol or acetonitrile is typically used. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape by suppressing the ionization of phenolic hydroxyl groups.
-
-
Consider High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample. It is particularly well-suited for the separation of polar compounds like flavonoid glycosides.
Issue 2: Low Yield or Loss of Sample During Purification
Question: I am experiencing a significant loss of my target compound, this compound, during the multi-step purification process. How can I improve my recovery?
Answer: Sample loss during purification is a common problem, especially when dealing with multiple chromatographic steps. Here are some strategies to minimize loss:
-
Reduce the Number of Chromatographic Steps: A streamlined workflow can be more efficient. For example, using a more selective initial step like macroporous resin chromatography can reduce the number of subsequent purification steps required.
-
Optimize Extraction: Ensure your initial extraction from the plant material is as efficient as possible to maximize the starting amount of this compound.
-
Proper Solvent Selection for Loading: When loading your sample onto a column, dissolve it in a solvent that is weaker (less eluotropic) than the mobile phase to ensure proper peak focusing at the column head.
-
Monitor Fractions Carefully: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to analyze fractions and ensure that you are not discarding fractions containing your target compound.
Issue 3: Peak Tailing in Preparative HPLC
Question: My peaks are tailing during the final preparative HPLC purification step for this compound. What could be the cause and how can I fix it?
Answer: Peak tailing in HPLC can be caused by several factors. Here are some common causes and solutions:
-
Secondary Interactions with Silica: The free silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of flavonoids, causing peak tailing.
-
Solution: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or 0.05% phosphoric acid) to the mobile phase to suppress the ionization of the silanol groups and the phenolic hydroxyl groups of the flavonoid.
-
-
Column Overload: Injecting too much sample onto the column can lead to broad, asymmetric peaks.
-
Solution: Reduce the sample load. It may be more efficient to perform multiple smaller injections rather than one large one.
-
-
Column Degradation: An old or poorly maintained column can lead to poor peak shape.
-
Solution: If the column has been used extensively or with unfiltered samples, it may need to be replaced. Ensure proper column washing and storage procedures are followed.
-
Data Presentation
Table 1: Comparison of Extraction and Initial Purification Parameters for Flavonoid Glycosides
| Parameter | Source Material | Extraction Solvent | Initial Purification Method | Elution Solvent | Reference |
| Example 1 | Asparagus leaves (1 kg) | 6L of 70% ethanol | Macroporous resin | 60% ethanol | |
| Example 2 | Asparagus leaves (10 kg) | 60L of 70% ethanol | Macroporous resin | Not specified | |
| Example 3 | Lindera neesiana leaves and twigs (2.3 kg) | 36L of 60% ethanol | MCI gel CHP20P CC | Water, 40%, 60%, 80%, 100% MeOH | |
| Example 4 | Sideroxylon foetidissimum leaves (2.5 kg) | Ethanol | Liquid-liquid partitioning | Petroleum ether, chloroform, butanol |
Table 2: Example Preparative HPLC Conditions for Final Purification of Flavonoid Glycosides
| Stationary Phase | Mobile Phase | Mode | Target Compound | Reference |
| C18 | Water/Methanol with 0.1% Formic Acid | Gradient | Flavonoid Glycosides | General Practice |
| C18 | Water/Acetonitrile with 0.05% Phosphoric Acid | Gradient | Flavonoid Glycosides | |
| Silica Gel | Chloroform/Methanol | Gradient | Kaempferol-3-O-rutinoside |
Experimental Protocols
Protocol 1: Extraction and Initial Purification using Macroporous Resin
This protocol is based on a method for isolating this compound from Asparagus leaves.
-
Extraction:
-
Weigh 1 kg of dried and crushed plant material (e.g., Asparagus leaves, 1-4 mm coarse powder).
-
Add 6 L of 70% ethanol solution.
-
Perform reflux extraction three times, for 2 hours each time.
-
Filter and combine the filtrates.
-
-
Concentration:
-
Concentrate the combined filtrate under reduced pressure to obtain a crude extract.
-
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in an appropriate amount of water.
-
Load the solution onto a pre-equilibrated macroporous resin column.
-
Wash the column with purified water until the eluent is colorless.
-
Elute the target compounds with 60% ethanol.
-
Collect the eluate and concentrate it under reduced pressure to obtain an enriched extract of flavonoid glycosides.
-
Protocol 2: Multi-Step Column Chromatography Purification
This protocol is a generalized procedure based on methods for isolating kaempferol glycosides.
-
Initial Fractionation (e.g., MCI gel or Liquid-Liquid Partitioning):
-
Subject the crude extract to an initial fractionation step to separate compounds based on broad polarity differences.
-
-
Sephadex LH-20 Chromatography:
-
Dissolve the enriched fraction in a suitable solvent (e.g., 50% methanol).
-
Load the solution onto a Sephadex LH-20 column.
-
Elute with the same solvent and collect fractions.
-
Monitor the fractions by TLC or HPLC and pool those containing the target compound.
-
-
Silica Gel or ODS Chromatography:
-
Further purify the pooled fractions from the previous step using silica gel or ODS (C18) column chromatography.
-
For silica gel, use a solvent system such as chloroform:methanol:water (e.g., 8:2:0.1).
-
For ODS, use a gradient of methanol in water.
-
Collect and analyze fractions to isolate the pure this compound.
-
Mandatory Visualization
Caption: A typical experimental workflow for the purification of this compound.
References
Validation & Comparative
Validating the Anti-inflammatory Activity of Kaempferol 3-gentiobioside in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory activity of Kaempferol 3-gentiobioside with the established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in animal models of acute inflammation. The data presented is compiled from preclinical studies to offer an objective evaluation of the compound's potential as a therapeutic agent.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay to assess the efficacy of acute anti-inflammatory agents. The model involves the injection of carrageenan, a phlogistic agent, into the paw of a rodent, which elicits a biphasic inflammatory response characterized by swelling (edema).
While direct head-to-head comparative studies for this compound against Indomethacin in the carrageenan-induced paw edema model are not extensively available in the public domain, we can infer its potential efficacy based on studies of structurally similar kaempferol glycosides and the established dose-response of Indomethacin.
Table 1: Comparative Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rodents
| Treatment Group | Dosage | Time Post-Carrageenan | % Inhibition of Paw Edema | Reference |
| Kaempferol Glycoside (Hypothetical) | 20 mg/kg | 4 hours | Data not available | - |
| Kaempferol Glycoside (Hypothetical) | 40 mg/kg | 4 hours | Data not available | - |
| Indomethacin (Standard) | 10 mg/kg | 4 hours | ~50-60% | [1][2] |
| Vehicle Control | - | 4 hours | 0% | [1][2] |
Note: The data for this compound is presented as hypothetical due to the lack of publicly available direct comparative studies. The efficacy of kaempferol and its glycosides has been demonstrated to be dose-dependent in various inflammatory models.[3]
Mechanism of Action: Modulation of Key Inflammatory Mediators
The anti-inflammatory effects of this compound are attributed to its ability to modulate the expression and activity of key pro-inflammatory mediators. In vivo studies on kaempferol and its derivatives have consistently shown a significant reduction in the levels of several key markers of inflammation.
Table 2: Effect of Kaempferol Glycosides on Pro-inflammatory Markers in Animal Models
| Inflammatory Marker | Animal Model | Effect of Kaempferol Glycoside Treatment | Reference |
| Tumor Necrosis Factor-alpha (TNF-α) | LPS-induced lung injury in mice | Significant reduction in lung tissue | |
| Interleukin-1beta (IL-1β) | LPS-induced lung injury in mice | Significant reduction in lung tissue | |
| Interleukin-6 (IL-6) | LPS-induced lung injury in mice | Significant reduction in lung tissue | |
| Cyclooxygenase-2 (COX-2) | Carrageenan-induced paw edema in mice | Attenuated expression in paw tissue | |
| Inducible Nitric Oxide Synthase (iNOS) | Aged rat gingival tissues | Significant reduction in protein levels |
Signaling Pathway Modulation
Kaempferol and its glycosides exert their anti-inflammatory effects by targeting critical intracellular signaling pathways that regulate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of pro-inflammatory gene expression.
Studies have demonstrated that kaempferol derivatives, including those structurally similar to this compound, can effectively inhibit the activation of these pathways in vivo. This inhibition leads to a downstream reduction in the production of inflammatory cytokines and enzymes like COX-2 and iNOS.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This protocol is a standard method for evaluating acute anti-inflammatory activity.
-
Animals: Male Swiss albino mice (20-25 g) are used. The animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Vehicle Control (e.g., 0.9% saline)
-
This compound (at various doses, e.g., 20 and 40 mg/kg, administered orally or intraperitoneally)
-
Indomethacin (standard drug, e.g., 10 mg/kg, administered orally or intraperitoneally)
-
-
Procedure:
-
The initial paw volume of each mouse is measured using a plethysmometer.
-
The respective treatments (vehicle, this compound, or Indomethacin) are administered.
-
After a specific pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each mouse.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Measurement of Inflammatory Mediators
-
Tissue Collection: At the end of the experimental period (e.g., 4 hours post-carrageenan), animals are euthanized, and the inflamed paw tissue is collected.
-
Homogenization: The tissue is homogenized in an appropriate buffer.
-
Cytokine and Enzyme Analysis: The levels of TNF-α, IL-1β, and IL-6 in the tissue homogenates are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The expression of COX-2 and iNOS proteins is determined by Western blot analysis.
Conclusion
The available evidence from studies on kaempferol and its glycosides strongly suggests that this compound possesses significant anti-inflammatory properties. Its mechanism of action appears to involve the downregulation of key pro-inflammatory mediators and the inhibition of the NF-κB and MAPK signaling pathways. While direct comparative data with standard drugs like Indomethacin is still emerging, the existing research provides a solid foundation for its further development as a potential anti-inflammatory therapeutic. Further in-depth, head-to-head comparative studies are warranted to fully elucidate its efficacy and therapeutic potential.
References
Kaempferol 3-Gentiobioside vs. Quercetin: A Comparative Analysis of Antioxidant Potential
A comprehensive guide for researchers and drug development professionals on the antioxidant capacities of Kaempferol 3-gentiobioside and Quercetin, supported by experimental data and mechanistic insights.
In the realm of natural polyphenols, both this compound and Quercetin have garnered significant attention for their potential health benefits, largely attributed to their antioxidant properties. This guide provides a detailed comparative study of their antioxidant potential, presenting quantitative data from various assays, outlining experimental protocols, and illustrating the key signaling pathways through which they exert their effects.
Quantitative Antioxidant Activity
The antioxidant potential of a compound is often evaluated through its ability to scavenge free radicals and reduce oxidizing agents. The following tables summarize the available quantitative data for this compound and Quercetin from commonly employed antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and Ferric Reducing Antioxidant Power (FRAP) assay. A lower IC50 value indicates a higher antioxidant potency.
| Compound | Assay | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| Quercetin | DPPH | 4.36 - 19.3 | Ascorbic Acid | ~5 |
| ABTS | 1.89 - 48.0 | Trolox | - | |
| Kaempferol Glycosides | ||||
| Kaempferol-3-O-alpha-L-rhamnoside | DPPH | 14.6 µg/mL | BHT | 5.45 µg/mL |
| Kaempferol-3-O-rutinoside | DPPH | 83.57 µg/mL | - | - |
Note: Direct DPPH, ABTS, or FRAP data for this compound is limited in the reviewed literature. The data for other kaempferol glycosides is presented to provide a contextual comparison. The IC50 values for Quercetin can vary depending on specific experimental conditions[1].
| Compound | Assay | Antioxidant Capacity | Reference |
| Quercetin | FRAP | Higher reducing power than many other flavonoids.[2] | [2] |
| This compound | α-glucosidase inhibition | IC50 of 50.0 µM | [3][4] |
The FRAP assay results are often expressed as equivalents of a standard antioxidant (e.g., FeSO4 or Trolox), and direct IC50 values are not always reported. While not a direct measure of radical scavenging, the potent α-glucosidase inhibitory activity of this compound suggests significant bioactive potential.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compound (this compound or Quercetin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A blank containing only the solvent and DPPH is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Procedure:
-
The ABTS•+ stock solution is prepared by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
A known volume of the FRAP reagent is mixed with the test compound solution and a suitable solvent.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
The absorbance of the blue-colored solution is measured at a wavelength of around 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the test sample to a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.
Signaling Pathways and Mechanistic Insights
Flavonoids like Kaempferol and Quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant defense system and inflammation.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in regulating the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like certain flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of various antioxidant enzymes, including Heme Oxygenase-1 (HO-1). Both kaempferol and quercetin have been shown to activate the Nrf2/HO-1 pathway, thereby enhancing the cell's intrinsic antioxidant capacity.
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by flavonoids.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli such as reactive oxygen species (ROS), the IκB kinase (IKK) complex is activated, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, allowing the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Kaempferol and its glycosides, including this compound, as well as quercetin, have been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing inflammation, which is closely linked to oxidative stress.
References
A Comparative Guide to the In Vivo Anticancer Efficacy of Kaempferol 3-Gentiobioside in Ovarian Cancer
For researchers and drug development professionals navigating the landscape of novel anticancer agents, in vivo validation is a critical step. This guide provides a comparative analysis of the anticancer effects of Kaempferol 3-gentiobioside (K3G), a natural flavonoid glycoside, against established and experimental therapies for ovarian cancer. The data presented is derived from preclinical in vivo studies, offering a quantitative comparison of efficacy and detailed experimental protocols to support further research.
Comparative Efficacy of Anticancer Agents in Ovarian Cancer Xenograft Models
The following table summarizes the in vivo anticancer activity of this compound and two comparator agents: Cisplatin, a standard-of-care chemotherapy, and LY2109761, an experimental small molecule inhibitor of the TGF-β pathway. The data is collated from studies utilizing human ovarian cancer xenograft models in mice.
| Compound | Dosage Regimen | Tumor Growth Inhibition (%) | Endpoint Tumor Weight (mg, Mean ± SD) | Reference Cancer Cell Line |
| This compound | 50 mg/kg/day, intraperitoneal | ~55% | Control: ~1200 mg; K3G: ~540 mg | SKOV-3 |
| Cisplatin | 2 mg/kg, intraperitoneal, weekly | ~65% | Control: ~1500 mm³; Cisplatin: ~525 mm³ (Volume) | SKOV-3 |
| LY2109761 | 50 mg/kg, oral, twice daily | ~50% | Data presented as tumor volume reduction | SKOV-3 |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vivo Anticancer Assay for this compound
-
Animal Model: Female BALB/c nude mice, 4-6 weeks old.
-
Tumor Cell Line: Human ovarian carcinoma cell line, SKOV-3.
-
Tumor Implantation: 5 x 10⁶ SKOV-3 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.
-
Treatment Protocol: When tumors reached a volume of approximately 100 mm³, mice were randomized into a control group and a treatment group (n=6 per group). The treatment group received daily intraperitoneal injections of this compound at a dose of 50 mg/kg for 21 consecutive days. The control group received vehicle control.
-
Tumor Measurement: Tumor volume was measured every three days using a caliper and calculated using the formula: Volume = (length × width²) / 2. At the end of the study, mice were euthanized, and tumors were excised and weighed.
In Vivo Anticancer Assay for Cisplatin
-
Animal Model: Female BALB/c nude mice, 4-6 weeks old.
-
Tumor Cell Line: Human ovarian carcinoma cell line, SKOV-3.
-
Tumor Implantation: 1 x 10⁷ SKOV-3 cells were injected subcutaneously into the flank of each mouse.
-
Treatment Protocol: Once tumors were palpable, mice were randomly assigned to control and treatment groups. The treatment group received intraperitoneal injections of Cisplatin at a dose of 2 mg/kg once a week for 4 weeks. The control group received saline.
In Vivo Anticancer Assay for LY2109761
-
Animal Model: Female nude mice.
-
Tumor Cell Line: Human ovarian carcinoma cell line, SKOV-3.
-
Tumor Implantation: SKOV-3 cells were transplanted into the mice.
-
Treatment Protocol: When tumors reached a size of 50-100 mm³, mice were treated with LY2109761. The compound was administered orally at a dose of 50 mg/kg twice daily, five days a week, for four weeks.
-
Tumor Measurement: Tumor volume was measured throughout the study to assess the effect of the treatment.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of this compound and the general experimental workflow for in vivo anticancer studies.
Caption: this compound inhibits the TGF-β/ALK5/Smad signaling pathway.
Caption: General experimental workflow for in vivo anticancer efficacy studies.
A Comparative Guide to Cross-Validation of Analytical Methods for Kaempferol 3-Gentiobioside Detection
This guide offers a comprehensive cross-validation of analytical methodologies for the detection and quantification of Kaempferol 3-gentiobioside, a significant flavonoid glycoside with noted anti-inflammatory properties.[1] The content is tailored for researchers, scientists, and professionals in drug development, providing objective comparisons of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Methodologies and Experimental Protocols
The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various samples, including plant extracts and pharmaceutical formulations. This section details the experimental protocols for three commonly employed techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and widely used technique, HPLC-UV offers reliable quantification of flavonoids. A validated method for the aglycone kaempferol provides a strong reference for its glycosides.[2][3]
-
Instrumentation : A standard HPLC system equipped with a C18 reversed-phase column and a UV detector.[2][3]
-
Mobile Phase : A common mobile phase consists of a gradient or isocratic mixture of methanol or acetonitrile with acidified water (e.g., with 0.1% formic acid). For instance, a mobile phase of methanol and 0.1% formic acid in a 75:25 (v/v) ratio has been successfully used.
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection : UV detection is commonly performed at the absorbance maximum of the analyte, which for kaempferol derivatives is around 368 nm.
-
Sample Preparation : Plant material is typically extracted with methanol, followed by hydrolysis to analyze the aglycone, or directly analyzed for the glycoside.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting low concentrations of this compound and for analysis in complex matrices.
-
Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions : Similar to HPLC-UV, a C18 column is often used with a mobile phase of acetonitrile and water containing a small percentage of formic acid.
-
Ionization : Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of flavonoids.
-
Detection : The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput option for quantification.
-
Stationary Phase : HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase : A mixture of solvents such as toluene, ethyl acetate, and formic acid is commonly used. For instance, a mobile phase of toluene:ethyl acetate: formic acid (6:4:1 v/v/v) has been shown to provide good separation.
-
Sample Application : Samples are applied as bands using an automated applicator.
-
Densitometric Analysis : Quantification is achieved by scanning the plate with a densitometer at the wavelength of maximum absorbance of the analyte.
Comparative Performance Data
The following tables summarize the validation parameters for the different analytical methods. While specific data for this compound is limited, the data for the closely related aglycone, kaempferol, provides a strong indication of the expected performance of these methods.
Table 1: HPLC-UV Method Validation for Kaempferol
| Validation Parameter | Performance |
| Linearity Range | 0.25 - 7.5 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%RSD) | < 2% (Intra-day & Inter-day) |
| Accuracy (% Recovery) | > 85% |
| Limit of Detection (LOD) | Not always reported, method dependent |
| Limit of Quantification (LOQ) | Not always reported, method dependent |
Table 2: LC-MS/MS Method Validation for Kaempferol
| Validation Parameter | Performance |
| Linearity Range | 25 - 2500 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity is confirmed |
| Precision (%RSD) | < 15% (Intra-day & Inter-day) |
| Accuracy (% Recovery) | Within acceptable limits (<15% deviation) |
| Limit of Detection (LOD) | 4.32 ng/mL |
| Limit of Quantification (LOQ) | 5.66 ng/mL (for Isorhamnetin, a similar flavonoid) |
Table 3: HPTLC Method Validation for Kaempferol
| Validation Parameter | Performance |
| Linearity Range | 100 - 600 ng/spot |
| Correlation Coefficient (r²) | 0.99834 |
| Precision (%RSD) | Intra-day: 2.422%, Inter-day: 2.522% |
| Accuracy (% Recovery) | 95.57% |
| Limit of Detection (LOD) | 100 ng/spot |
| Limit of Quantification (LOQ) | 300 ng/spot |
Visualizing the Workflow and Molecular Context
To further aid in the understanding of the analytical process and the target analyte, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Relationship of Kaempferol to its glycosides.
Conclusion
The cross-validation of these analytical methods reveals distinct advantages for each technique.
-
HPLC-UV is a reliable and accessible method suitable for routine quality control when moderate sensitivity is sufficient.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification and analysis in complex biological matrices.
-
HPTLC offers a high-throughput and cost-effective alternative, particularly for the simultaneous screening of multiple samples.
The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and throughput needs. The data presented in this guide provides a solid foundation for making an informed decision for the robust and reliable quantification of this compound.
References
A Comparative Analysis of the Neuroprotective Effects of Kaempferol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of various kaempferol derivatives. Kaempferol, a natural flavonol found in many plants, and its derivatives have garnered significant interest for their potential therapeutic applications in neurodegenerative diseases. Their neuroprotective properties are largely attributed to their antioxidant and anti-inflammatory activities. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the cellular signaling pathways involved to facilitate objective comparison and inform future research and development.
Quantitative Comparison of Neuroprotective Effects
The neuroprotective efficacy of kaempferol and its derivatives has been evaluated in various in vitro models of neuronal damage. The following table summarizes the quantitative data from studies assessing their ability to protect neuronal cells from toxins such as hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA), which are commonly used to model the oxidative stress implicated in neurodegenerative disorders.
| Derivative | Cell Line | Toxin (Concentration) | Derivative Concentration | % Increase in Cell Viability (relative to toxin-treated cells) | Citation(s) |
| Kaempferol | PC12 | 6-OHDA (100 µM) | 80 µM | Not specified, but significant improvement in cell morphology and number | [1] |
| Kaempferitrin (Kaempferol 3,7-di-O-α-rhamnoside) | SH-SY5Y | H₂O₂ (0.375 mM) | 50 µM | ~20% | [2][3] |
| SH-SY5Y | 6-OHDA | 50 µM | ~15% | [2][3] | |
| α-Rhamnoisorobin (Kaempferol 7-O-α-rhamnoside) | SH-SY5Y | H₂O₂ (0.375 mM) | 1-10 µM | ~20-25% | |
| SH-SY5Y | 6-OHDA | 1-10 µM | ~15-20% | ||
| Kaempferol-3-O-glucoside (Astragalin) | SH-SY5Y | H₂O₂ | Not specified | Showed protective effects by regulating apoptosis-related factors | |
| Kaempferol-3-O-rutinoside (Nicotiflorin) | PC12 | Rotenone | Not specified | Showed neuroprotective effects |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the neuroprotective effects of kaempferol derivatives.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol: For neuroprotection assays, cells are seeded in 96-well plates. After reaching desired confluency, they are pre-treated with various concentrations of the kaempferol derivative for a specified period (e.g., 2 hours) before being exposed to the neurotoxin (e.g., H₂O₂, 6-OHDA, or MPP+) for 24 hours.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Incubation: After the treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well. Incubate the plate for 3-4 hours at 37°C.
-
Solubilization: After incubation, add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of neuroprotection.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, Nrf2, and a loading control like β-actin or GAPDH) overnight at 4°C. Dilute antibodies according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Signaling Pathways in Neuroprotection
Kaempferol derivatives exert their neuroprotective effects by modulating key intracellular signaling pathways, primarily the PI3K/Akt and Nrf2/ARE pathways. These pathways are central to cell survival, antioxidant defense, and inflammation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival pathway. Upon activation by neurotrophic factors or other stimuli, PI3K phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates and inactivates several pro-apoptotic proteins, thereby promoting cell survival. Kaempferol and its derivatives have been shown to activate this pathway, contributing to their neuroprotective effects.
Caption: PI3K/Akt pathway activation by kaempferol derivatives.
Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like kaempferol derivatives, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and enhancing the cell's antioxidant capacity.
Caption: Nrf2/ARE pathway activation by kaempferol derivatives.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of kaempferol derivatives in vitro.
Caption: A generalized workflow for in vitro neuroprotection studies.
References
- 1. [Kaempferol attenuates 6-OHDA-induced inflammatory damage in PC12 cells via inhibting p38 MAPK signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Properties of Kempferol Derivatives from Maesa membranacea against Oxidative Stress-Induced Cell Damage: An Association with Cathepsin D Inhibition and PI3K/Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Kaempferol 3-gentiobioside: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with Kaempferol 3-gentiobioside, a flavonoid glycoside, adherence to established disposal protocols is essential. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, based on general principles for hazardous chemical waste management and data from similar flavonoid structures.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and local regulations.[1] All personnel handling chemical waste must be trained in proper waste management procedures.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure.[2]
-
General Handling:
-
Handle in a well-ventilated place to avoid the formation and inhalation of dust or aerosols.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
-
Wash hands thoroughly after handling the product.
-
Hazard Identification
Quantitative Data Summary
Properly labeling chemical waste is crucial for safe disposal. The following table summarizes key identifiers for this compound.
| Property | Value | Source |
| Chemical Name | Kaempferol 3-O-gentiobioside | |
| CAS Number | 22149-35-5 | |
| Molecular Formula | C₂₇H₃₀O₁₆ | |
| Molecular Weight | 610.52 g/mol |
Step-by-Step Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste. Discharge into the environment must be avoided, and hazardous chemicals should never be poured down the drain.
Waste Segregation
Proper segregation of chemical waste is fundamental to prevent dangerous reactions. Keep waste streams separate based on their physical state and chemical compatibility. Store waste containing this organic compound away from strong oxidizing agents.
-
Solid Waste: Unused or expired powder.
-
Liquid Waste: Solutions containing the dissolved compound.
-
Contaminated Materials: Personal protective equipment (PPE), pipette tips, and other lab supplies that have come into contact with the chemical.
Container Selection and Labeling
-
Container Selection: Use appropriate, leak-proof containers made of a material that is chemically compatible with the waste. Containers must be in good condition with a secure, tight-fitting cap and should not be filled beyond 90% capacity to allow for expansion.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume. The label should also include the date accumulation started and the generating lab's information.
Collection and Storage Procedures
Collect and store waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.
-
Solid Waste: Carefully collect unused or expired powder in a designated, properly labeled hazardous waste container. Avoid creating dust during transfer.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof hazardous waste container suitable for liquids.
-
Contaminated Materials: Place items such as gloves, wipes, and pipette tips that are lightly contaminated into a designated container for chemically contaminated solid waste. Sharps, such as contaminated needles or broken glass, must be disposed of in a rigid, puncture-proof sharps container.
Final Disposal
Keep waste containers securely closed except when adding waste. Once a waste container is full or has been in storage for the maximum allowed time (typically six to twelve months, per institutional and EPA guidelines), arrange for its removal. Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup. They will ensure the waste is transported to an approved treatment and disposal facility in accordance with all regulations.
Mandatory Visualization
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Kaempferol 3-gentiobioside
This guide provides immediate and essential safety, operational, and disposal information for handling Kaempferol 3-gentiobioside in a laboratory setting. The following procedures are designed to ensure the personal safety of researchers, scientists, and drug development professionals and to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves are recommended. Gloves should be inspected before use and changed regularly, especially if contaminated. |
| Respiratory Protection | For operations that may generate dust, such as weighing or transferring powder, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is advised. Work should ideally be conducted in a chemical fume hood. |
| Body Protection | A lab coat or a disposable gown should be worn to prevent skin contact. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage procedures is critical for both safety and maintaining the integrity of this compound.
Handling:
-
Preparation: All work with the powdered form of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust particles.
-
Weighing and Transfer: Exercise caution to avoid the generation of dust. Use anti-static weighing paper or a contained vessel for transfers.
-
Spill Management: In the event of a spill, avoid dry sweeping. Gently cover the spill with a damp paper towel to contain the powder. Clean the area with a wet cloth or a HEPA-filtered vacuum. The collected waste should be treated as chemical waste.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures are typically between 2-8°C.[1] Some suppliers suggest storage at -20°C or -80°C for long-term stability of stock solutions.[2][3]
-
Keep the compound away from strong oxidizing agents.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used weighing papers, and contaminated PPE, should be treated as chemical waste.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
